(3-Methylcyclohexyl)(2-methylphenyl)methanone
Description
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Properties
IUPAC Name |
(3-methylcyclohexyl)-(2-methylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O/c1-11-6-5-8-13(10-11)15(16)14-9-4-3-7-12(14)2/h3-4,7,9,11,13H,5-6,8,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVACPWCVELGCKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1)C(=O)C2=CC=CC=C2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Molecular Structure and Stereochemistry of (3-Methylcyclohexyl)(2-methylphenyl)methanone
Introduction
(3-Methylcyclohexyl)(2-methylphenyl)methanone is a fascinating molecule that presents a rich landscape for stereochemical exploration. As a ketone with a substituted chiral cyclohexane ring and a substituted aromatic ring, its structure offers a compelling case study for researchers, scientists, and drug development professionals. A deep understanding of its three-dimensional arrangement and the conformational dynamics of the cyclohexyl moiety is paramount for predicting its chemical reactivity, biological activity, and physical properties. This guide provides a comprehensive technical overview of the molecular structure, stereoisomerism, plausible synthetic routes, and expected spectroscopic characteristics of (3-Methylcyclohexyl)(2-methylphenyl)methanone, grounded in the principles of organic chemistry and conformational analysis.
Molecular Structure and Stereochemical Analysis
The systematic IUPAC name for the molecule is (3-Methylcyclohexyl)(2-methylphenyl)methanone. The structure consists of a 2-methylphenyl group (o-tolyl group) and a 3-methylcyclohexyl group attached to a carbonyl carbon. The presence of a chiral center at the C3 position of the cyclohexane ring gives rise to multiple stereoisomers.
Chirality and Stereoisomers
The carbon atom at the 3-position of the cyclohexane ring is a stereocenter as it is bonded to four different groups: a hydrogen atom, a methyl group, and two different carbon pathways within the ring. This chirality leads to the existence of enantiomers. Furthermore, the relative orientation of the methyl group and the carbonyl-substituted C1 of the cyclohexane ring can be either cis or trans, resulting in diastereomers. Consequently, (3-Methylcyclohexyl)(2-methylphenyl)methanone can exist as two pairs of enantiomers: (cis)-(+)- and (cis)-(-)- isomers, and (trans)-(+)- and (trans)-(-)- isomers.
Caption: Stereochemical relationships of (3-Methylcyclohexyl)(2-methylphenyl)methanone.
Conformational Analysis of the 3-Methylcyclohexyl Ring
The cyclohexane ring exists predominantly in a chair conformation to minimize angle and torsional strain[1][2]. The substituents on the ring can occupy either axial or equatorial positions. The relative stability of the conformers is dictated by steric interactions, particularly 1,3-diaxial interactions[2][3].
-
For the cis-isomer: The methyl group and the 2-methylbenzoyl group are on the same side of the ring. This can lead to two possible chair conformations:
-
Diequatorial: Both the methyl group and the 2-methylbenzoyl group are in equatorial positions. This is generally the more stable conformation as it minimizes steric hindrance.
-
Diaxial: Both substituents are in axial positions. This conformation is significantly less stable due to severe 1,3-diaxial interactions between the axial methyl group and the axial 2-methylbenzoyl group with the axial hydrogens on the same side of the ring.
-
-
For the trans-isomer: The methyl group and the 2-methylbenzoyl group are on opposite sides of the ring. The two possible chair conformations will have one substituent in an axial position and the other in an equatorial position.
-
The relative stability of these two conformers will depend on the steric bulk of the substituents. Generally, the conformer with the larger group (the 2-methylbenzoyl group) in the equatorial position will be more stable to minimize 1,3-diaxial interactions[3].
-
Caption: Conformational isomers of cis- and trans-(3-Methylcyclohexyl)(2-methylphenyl)methanone.
Plausible Synthetic Routes
Two primary synthetic strategies are viable for the preparation of (3-Methylcyclohexyl)(2-methylphenyl)methanone: Friedel-Crafts acylation and the Grignard reaction.
Friedel-Crafts Acylation
This classic method involves the electrophilic aromatic substitution of toluene with 3-methylcyclohexanecarbonyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃)[4][5][6]. The methyl group on toluene is an ortho-, para-director; however, acylation often favors the para-product due to steric hindrance at the ortho position[6]. Therefore, a mixture of isomers is expected, with the desired ortho-acylated product potentially being a minor product.
Caption: Workflow for the Friedel-Crafts acylation synthesis.
Experimental Protocol (General)
-
Reaction Setup: To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 eq.) and a suitable solvent (e.g., dichloromethane).
-
Addition of Acyl Chloride: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of 3-methylcyclohexanecarbonyl chloride (1.0 eq.) in the solvent to the stirred suspension.
-
Addition of Toluene: After the formation of the acylium ion complex, slowly add toluene (1.0 eq.) to the reaction mixture, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).
-
Workup: Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. Separate the organic layer, and extract the aqueous layer with the solvent.
-
Purification: Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to separate the ortho- and para-isomers.
Grignard Reaction
An alternative approach is the reaction of a Grignard reagent derived from a 3-methylcyclohexyl halide with 2-methylbenzaldehyde, followed by oxidation of the resulting secondary alcohol[7]. This method offers better regioselectivity for the ortho-substituted product.
Caption: Workflow for the Grignard reaction synthesis.
Experimental Protocol (General)
-
Grignard Reagent Formation: In a flame-dried flask under a nitrogen atmosphere, react 3-methylcyclohexyl bromide (1.0 eq.) with magnesium turnings (1.1 eq.) in anhydrous diethyl ether or THF to form the Grignard reagent.
-
Reaction with Aldehyde: Cool the Grignard reagent to 0 °C and slowly add a solution of 2-methylbenzaldehyde (1.0 eq.) in the same anhydrous solvent.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the product with diethyl ether.
-
Purification of Alcohol: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude secondary alcohol. This intermediate can be purified by column chromatography if necessary.
-
Oxidation: Dissolve the purified alcohol in a suitable solvent (e.g., dichloromethane) and add an oxidizing agent such as pyridinium chlorochromate (PCC) or perform a Swern oxidation.
-
Final Workup and Purification: After the oxidation is complete, perform the appropriate workup to remove the oxidant and byproducts. The crude ketone is then purified by column chromatography.
Predicted Spectroscopic Characteristics
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3060-3020 | C-H stretch | Aromatic |
| ~2930-2850 | C-H stretch | Aliphatic (Cyclohexyl & Methyl) |
| ~1680 | C=O stretch | Aryl Ketone |
| ~1600, ~1480 | C=C stretch | Aromatic Ring |
| ~1450 | C-H bend | Aliphatic (CH₂ & CH₃) |
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to be complex due to the presence of diastereomers and the numerous overlapping signals from the cyclohexyl ring. Key expected signals are:
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.8-7.2 | m | 4H | Aromatic protons (2-methylphenyl) |
| ~2.5 | s | 3H | Methyl protons (on phenyl ring) |
| ~3.0-2.5 | m | 1H | Methine proton at C1 of cyclohexyl |
| ~2.0-1.0 | m | 9H | Cyclohexyl protons (CH₂ and CH) |
| ~0.9 | d | 3H | Methyl protons (on cyclohexyl ring) |
The exact chemical shifts and coupling constants of the cyclohexyl protons will be highly dependent on the cis/trans isomerism and the preferred chair conformation.
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum will show distinct signals for each unique carbon atom. The number of signals will depend on the symmetry of the specific stereoisomer.
| Chemical Shift (ppm) | Assignment |
| ~200-205 | C=O (Ketone) |
| ~140-125 | Aromatic carbons |
| ~50-40 | C1 of cyclohexyl |
| ~35-20 | Cyclohexyl and methyl carbons |
Conclusion
(3-Methylcyclohexyl)(2-methylphenyl)methanone is a molecule of significant stereochemical complexity. A thorough understanding of its potential stereoisomers and their conformational preferences is essential for any research or development involving this compound. While specific experimental data is sparse in the public domain, established synthetic methodologies like Friedel-Crafts acylation and Grignard reactions provide viable pathways for its synthesis. The predicted spectroscopic data, based on well-understood principles, offers a valuable guide for the characterization of this and related molecules. This technical guide serves as a foundational resource for scientists and researchers, enabling a more informed approach to the synthesis, analysis, and application of (3-Methylcyclohexyl)(2-methylphenyl)methanone.
References
- Eliel, E. L., Wilen, S. H., & Mander, L. N. (1994). Stereochemistry of Organic Compounds. John Wiley & Sons.
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
- Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.
- Friedel, C., & Crafts, J. M. (1877). Sur une nouvelle méthode générale de synthèse d'hydrocarbures, d'acétones, etc. Comptes Rendus de l'Académie des Sciences, 84, 1392-1395.
- Grignard, V. (1900). Sur quelques nouvelles combinaisons organométalliques du magnésium et leur application à des synthèses d'alcools et d'hydrocarbures. Comptes Rendus de l'Académie des Sciences, 130, 1322-1324.
-
Olah, G. A. (1964). Friedel-Crafts and Related Reactions. John Wiley & Sons. [Link]
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Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer. [Link]
-
Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). John Wiley & Sons. [Link]
-
Lide, D. R. (Ed.). (2004). CRC Handbook of Chemistry and Physics (85th ed.). CRC Press. [Link]
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- 7. researchgate.net [researchgate.net]
Thermodynamic and Empirical Solubility Profiling of (3-Methylcyclohexyl)(2-methylphenyl)methanone in Organic Solvents
Executive Summary
(3-Methylcyclohexyl)(2-methylphenyl)methanone (CAS: 1248127-98-1) is a sterically hindered, mixed aliphatic-aromatic ketone. Its unique structural topology—comprising a flexible methylcyclohexyl ring and a rigid o-tolyl group flanking a central carbonyl—presents specific solvation challenges during synthesis, purification, and formulation. This technical guide establishes a predictive and empirical framework for determining its solubility across various organic solvent classes. By synthesizing thermodynamic modeling via Hansen Solubility Parameters (HSP) with a rigorously self-validating empirical protocol, we eliminate trial-and-error screening and provide a deterministic approach to solvent selection.
Structural Thermodynamics and Hansen Solubility Parameters (HSP)
As application scientists, we do not rely on empirical guesswork for solvent screening. Instead, we model solute-solvent interactions based on cohesive energy densities. The solubility of an organic intermediate is dictated by the thermodynamic penalty of cavity formation within the solvent matrix versus the energy released by favorable solute-solvent interactions.
For (3-Methylcyclohexyl)(2-methylphenyl)methanone, the molecular architecture dictates its solvation behavior [2]:
-
High Dispersion Forces (
) : Driven by the massive 15-carbon hydrophobic bulk (the aromatic and aliphatic rings). -
Moderate Polarity (
) : The central ketone carbonyl provides a localized dipole, though its solvent accessibility is partially shielded by the ortho-methyl group on the phenyl ring and the bulky cyclohexyl system. -
Low Hydrogen Bonding (
) : The compound acts solely as a weak hydrogen-bond acceptor (via the carbonyl oxygen) and completely lacks hydrogen-bond donors.
By mapping these properties into Hansen space, we can mathematically predict miscibility. Solvents whose HSP coordinates fall closely within the compound's interaction radius will yield high thermodynamic solubility [4].
Table 1: Estimated HSP Values and Solvency Predictions
Note: Solvent values are standard literature constants; target compound values are computationally extrapolated based on group contribution methods.
| Solvent / Compound | Dispersion | Polar | H-Bond | Solvency Prediction |
| Target Ketone (Est.) | 18.5 | 4.2 | 3.8 | - |
| Toluene | 18.0 | 1.4 | 2.0 | Excellent |
| Dichloromethane (DCM) | 17.0 | 7.3 | 7.1 | Excellent |
| Ethyl Acetate (EtOAc) | 15.8 | 5.3 | 7.2 | Good |
| Acetone | 15.5 | 10.4 | 7.0 | Good |
| n-Heptane | 15.3 | 0.0 | 0.0 | Moderate |
| Methanol (MeOH) | 15.1 | 12.3 | 22.3 | Poor |
| Water | 15.6 | 16.0 | 42.3 | Insoluble |
Empirical Validation: The Self-Validating Shake-Flask Protocol
Theoretical models must be empirically validated. The "shake-flask" method remains the global standard for determining thermodynamic equilibrium solubility [1]. However, standard protocols often fail due to pseudo-equilibration or particulate contamination. The following methodology is engineered as a self-validating system , ensuring that the measured concentration reflects true thermodynamic equilibrium rather than a kinetic artifact [3].
The Causality Behind the Method:
-
Strict Thermal Control : Solubility is exponentially dependent on temperature (governed by the van 't Hoff equation). Fluctuations of even 1°C can skew results by up to 10%. We strictly maintain 25.0 ± 0.1°C.
-
Time-Point Validation : We sample at
hours and hours. If the concentration difference is , we have mathematically proven that the system has reached a thermodynamic plateau. -
High-Speed Centrifugation : Sub-micron colloidal particles of highly lipophilic compounds easily pass through standard 0.45 µm filters, artificially inflating HPLC absorbance peaks. Centrifugation at 21,000 x g forces these colloids into a pellet, ensuring only the truly solvated monomeric compound is quantified.
Step-by-Step Methodology:
-
Preparation : Add an excess of (3-Methylcyclohexyl)(2-methylphenyl)methanone (approx. 200 mg) to 1.0 mL of the target organic solvent in a 2 mL sealed glass HPLC vial. The presence of a visible solid pellet is mandatory to ensure saturation.
-
Equilibration : Place the vials in a thermostatic orbital shaker at 25.0°C and agitate at 300 RPM.
-
Sampling : At
hours, withdraw a 200 µL aliquot. Repeat at hours. -
Phase Separation : Centrifuge the aliquots at 21,000 x g for 10 minutes at 25.0°C.
-
Filtration : Carefully aspirate the supernatant and pass it through a 0.22 µm PTFE syringe filter. (Causality: PTFE is chosen over nylon to prevent non-specific binding of the hydrophobic ketone).
-
Quantification : Dilute the filtrate 1:100 in the HPLC mobile phase (e.g., 80:20 Acetonitrile:Water) to ensure the concentration falls within the linear dynamic range of the UV detector. Quantify via HPLC-UV against a 5-point calibration curve.
Self-validating shake-flask workflow for thermodynamic solubility determination.
Quantitative Solubility Profile in Key Organic Solvents
Based on the structural lipophilicity and empirical modeling, the solubility profile of (3-Methylcyclohexyl)(2-methylphenyl)methanone follows a predictable thermodynamic trend. It exhibits exceptional solubility in aromatic hydrocarbons and moderately polar aprotic solvents, while demonstrating poor solubility in highly polar protic environments.
Table 2: Representative Solubility Profile at 25°C
| Solvent Class | Specific Solvent | Expected Solubility (mg/mL) | Mechanistic Rationale |
| Aromatic Hydrocarbon | Toluene | > 250 | Near-perfect |
| Chlorinated | Dichloromethane | > 250 | High polarizability and excellent cavity formation thermodynamics. |
| Ester | Ethyl Acetate | 150 - 200 | Favorable dipole-dipole interactions with the ketone moiety. |
| Aliphatic Ketone | Acetone | 100 - 150 | Good |
| Aliphatic Hydrocarbon | n-Heptane | 20 - 50 | High dispersion match, but lacks dipole stabilization for the carbonyl. |
| Alcohol | Methanol | < 5 | High |
| Aqueous | Water | < 0.01 | Extreme hydrophobic effect; massive entropic penalty for cavity formation. |
Solvent Selection Logic for Downstream Processing
In drug development and chemical synthesis, solvent selection is rarely about maximizing solubility alone [4]. It is a multi-variant optimization problem balancing solvency power, reaction kinetics, and crystallization recovery.
For example, if the goal is to crystallize (3-Methylcyclohexyl)(2-methylphenyl)methanone, a binary solvent system (anti-solvent crystallization) is highly effective. The compound can be dissolved in a primary solvent like Ethyl Acetate (high solubility) and precipitated by the controlled addition of an anti-solvent like Methanol or cold n-Heptane (low solubility). The logic tree below illustrates the causality of solvent selection based on Hansen parameters.
Solvent selection logic tree based on Hansen Solubility Parameters (HSP) alignment.
Conclusion
The solubility profile of (3-Methylcyclohexyl)(2-methylphenyl)methanone is heavily dictated by its bulky, lipophilic hydrocarbon skeleton and the localized dipole of its central ketone. By grounding our experimental design in the thermodynamics of Hansen Solubility Parameters and executing a rigorous, self-validating shake-flask protocol, researchers can accurately predict and measure its behavior in organic media. This dual theoretical-empirical approach eliminates guesswork, streamlining downstream synthesis, purification, and formulation workflows.
References
-
World Health Organization (WHO). "Annex 4: Multisource (generic) pharmaceutical products: guidelines on registration requirements to establish interchangeability." WHO Technical Report Series, No. 1019, 2019.[Link]
-
Hansen, C. M. "Hansen Solubility Parameters: A User's Handbook, 2nd Edition." CRC Press, 2007.[Link]
-
Sherwood, J., et al. "Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives." PMC, National Institutes of Health, 2020.[Link]
Thermodynamic Stability and Conformational Dynamics of (3-Methylcyclohexyl)(2-methylphenyl)methanone: A Comprehensive Technical Guide
Target Audience: Researchers, Physical Organic Chemists, and Drug Development Professionals Content Type: In-Depth Technical Whitepaper
Executive Summary & Structural Topology
(3-Methylcyclohexyl)(2-methylphenyl)methanone (CAS: 1248127-98-1)[1] is a sterically encumbered bicyclic ketone with the molecular formula C₁₅H₂₀O[2]. In drug discovery and materials science, understanding the thermodynamic stability of such building blocks is critical for predicting receptor binding affinities, metabolic stability, and material phase transitions.
Because this molecule features two highly flexible domains—a substituted cyclohexane ring and an ortho-substituted aryl-carbonyl axis—its total thermodynamic stability is not static. Instead, it is governed by a complex free-energy landscape dictated by conformational isomerism and rotational barriers. This whitepaper details the structural causality behind its thermodynamic behavior and provides field-proven, self-validating experimental protocols to quantify these parameters.
Conformational Thermodynamics & Stereochemical Dynamics
The thermodynamic baseline of (3-Methylcyclohexyl)(2-methylphenyl)methanone is dictated by two primary structural features:
Cyclohexyl Ring Dynamics and 1,3-Diaxial Strain
The 3-methylcyclohexyl moiety contains two stereocenters, resulting in cis and trans diastereomers. The thermodynamic stability of these isomers is governed by the minimization of [3].
-
cis-1,3-Isomer: This isomer can adopt a highly stable diequatorial conformation. The alternative diaxial conformation is thermodynamically inaccessible at room temperature due to severe steric clash between the axial methyl group, the axial aroyl group, and the axial protons. The conformational free energy (A-value) of a methyl group is[4].
-
trans-1,3-Isomer: This isomer is forced into an axial-equatorial conformation. Because the 2-methylbenzoyl group is significantly bulkier than a methyl group, it will exclusively occupy the equatorial position to minimize energy, forcing the C3-methyl group into the axial position[5]. Consequently, the trans isomer is thermodynamically less stable than the cis-diequatorial isomer by approximately 1.74 to 2.0 kcal/mol.
Aryl-Carbonyl Torsional Strain
The 2-methylphenyl (o-tolyl) group introduces a severe steric penalty. In unsubstituted benzophenones, the aryl ring prefers to be coplanar with the carbonyl group to maximize
Fig 1. Logical relationship of structural factors governing thermodynamic stability.
Experimental Protocols for Thermodynamic Profiling
To empirically determine the thermodynamic parameters of (3-Methylcyclohexyl)(2-methylphenyl)methanone, researchers must employ a suite of physical chemistry techniques. The following protocols are designed as self-validating systems to ensure data integrity.
Protocol 1: Standard Enthalpy of Formation ( ) via Isoperibol Bomb Calorimetry
Causality: Direct measurement of formation enthalpy is chemically impossible for complex organic molecules. We must measure the heat of combustion (
-
System Calibration: Combust a 1.000 g pellet of NIST Standard Reference Material 39j (Benzoic Acid) under 30 atm of ultra-high purity O₂. Record the adiabatic temperature rise (
) to calculate the calorimeter's energy equivalent ( ). -
Sample Preparation: Ensure the ketone sample is >99.5% pure (verified via GC-MS or quantitative NMR). Impurities drastically skew combustion data. Encapsulate ~0.800 g of the liquid/low-melting solid sample in a combustible gelatin capsule of known thermodynamic value.
-
Combustion: Ignite the sample at 298.15 K. Record the precise
of the water bath using a platinum resistance thermometer. -
Nitric Acid Correction: Wash the interior of the bomb with distilled water and titrate the washings with 0.1 M NaOH. This corrects for the exothermic formation of HNO₃ from trace atmospheric N₂ trapped in the bomb.
-
Calculation: Calculate
. Convert to using the standard enthalpies of formation for CO₂(g) and H₂O(l).
Protocol 2: Rotational Barrier Determination via Variable-Temperature NMR (VT-NMR)
Causality: At room temperature, rotation around the aryl-carbonyl bond is fast on the NMR timescale, yielding time-averaged signals. By lowering the temperature, we cross the coalescence temperature (
-
Sample Prep: Dissolve 15 mg of the ketone in 0.6 mL of Toluene-
. Choice Causality: Toluene- is chosen for its extremely low freezing point (-95 °C) and lack of coordinating heteroatoms that could artificially alter the intrinsic rotational barrier. -
Data Acquisition: Acquire high-resolution ¹H NMR spectra starting at 298 K, cooling in 10 K increments down to 180 K.
-
Line Shape Analysis: Monitor the decoalescence of the ortho-methyl singlet. Identify the exact coalescence temperature (
). At , calculate the exchange rate constant , where is the peak separation in Hz at the slow-exchange limit. -
Thermodynamic Extraction: Plot
vs . The slope and intercept of this Eyring plot yield the activation enthalpy ( ) and entropy ( ) of the bond rotation.
Fig 2. Self-validating experimental workflow for thermodynamic data acquisition.
Computational Thermodynamic Modeling (DFT)
When empirical data is limited, Density Functional Theory (DFT) serves as a rigorous predictive tool. For (3-Methylcyclohexyl)(2-methylphenyl)methanone, the computational protocol must account for non-covalent interactions.
-
Functional Selection: Geometry optimizations should be performed using the M06-2X functional. Causality: Unlike B3LYP, M06-2X is heavily parameterized to capture medium-range correlation energy and dispersion forces, which are critical for accurately modeling the steric clash between the ortho-methyl group and the carbonyl/cyclohexyl systems.
-
Basis Set: 6-311++G(d,p) to allow for proper electron density polarization.
-
Validation: A vibrational frequency analysis must be performed on all optimized geometries. The absence of imaginary frequencies validates that the structures are true thermodynamic minima, and provides the Zero-Point Energy (ZPE) corrections necessary to calculate the standard Gibbs free energy (
) at 298.15 K.
Quantitative Data Summary
The following tables summarize the established physicochemical properties and the expected thermodynamic parameters derived from analogous structural principles[3][6].
Table 1: Fundamental Physicochemical Properties
| Property | Value / Description |
| Chemical Name | (3-Methylcyclohexyl)(2-methylphenyl)methanone |
| CAS Registry Number | 1248127-98-1 |
| Molecular Formula | C₁₅H₂₀O |
| Molecular Weight | 216.32 g/mol |
| Standard State (298 K) | Liquid / Low-melting solid |
Table 2: Thermodynamic & Conformational Data (Extrapolated)
| Thermodynamic Parameter | Expected Value Range | Structural Driver |
| Conformational Energy Gap (cis-diequatorial vs trans-axial) | ~ 1.74 - 2.0 kcal/mol | 1,3-diaxial interactions of the C3-methyl group. |
| Aryl-Carbonyl Torsional Angle ( | 25° - 35° | Ortho-methyl steric clash with carbonyl oxygen. |
| Rotational Barrier ( | 5.5 - 7.0 kcal/mol | Loss of |
| Enthalpy of Formation ( | -45 to -55 kcal/mol | Standard ketone formation baseline adjusted for ring strain. |
Conclusion
The thermodynamic stability of (3-Methylcyclohexyl)(2-methylphenyl)methanone is an intricate balance of minimizing 1,3-diaxial strain within the cyclohexane ring and mitigating A(1,3) steric clash along the aryl-carbonyl axis. By utilizing the self-validating protocols of bomb calorimetry, VT-NMR, and M06-2X DFT modeling outlined in this guide, researchers can accurately map the free energy landscape of this molecule, ensuring high-fidelity data for downstream pharmaceutical or materials applications.
References
-
Chemistry LibreTexts - Conformations of Monosubstituted Cyclohexanes. URL:[Link]
-
Master Organic Chemistry - Substituted Cyclohexanes: Axial vs Equatorial. URL:[Link]
-
ResearchGate / Journal of Physical Chemistry A - Does 2-Methylacetophenone Comply with Steric Inhibition of Resonance? A Direct Experimental Proof of Its Nonplanar Conformation. URL:[Link]
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Comprehensive Technical Guide: Pharmacology and Synthesis of (3-Methylcyclohexyl)(2-methylphenyl)methanone Derivatives
Executive Summary & Introduction
The compound (3-Methylcyclohexyl)(2-methylphenyl)methanone (CAS: 1248127-98-1) represents a highly specialized, sterically hindered scaffold within the broader class of cyclohexyl(phenyl)methanones[1],. Characterized by its unique dual-ring system connected via a carbonyl linker, this molecule serves as a critical building block in medicinal chemistry. The presence of a 3-methyl group on the cyclohexyl ring and an ortho-methyl group on the phenyl ring fundamentally alters the molecule's spatial conformation, increasing lipophilicity and restricting the rotational freedom of the methanone core.
While direct pharmacological data on the parent ketone is limited, its derivatives—particularly its oximes, oxime ethers, and tetralone acid analogues—exhibit a broad spectrum of potent biological activities. These range from antimicrobial and anticancer properties to highly selective
Chemical Profile & Structural Significance
The structural architecture of (3-Methylcyclohexyl)(2-methylphenyl)methanone is defined by its steric bulk. The ortho-substitution on the phenyl ring forces the aromatic system out of coplanarity with the carbonyl group, disrupting conjugation but creating a highly specific 3D pharmacophore. This locked conformation is highly advantageous when designing ligands that must fit into deep, hydrophobic receptor pockets, such as those found in G-protein-coupled receptors (GPCRs) or specific bacterial enzymes[3].
Table 1: Physicochemical Properties of the Core Scaffold
| Property | Value | Structural Implication |
| Chemical Name | (3-Methylcyclohexyl)(2-methylphenyl)methanone | Core scaffold for derivatization. |
| CAS Number | 1248127-98-1 | Unique identifier for the specific dimethylated derivative[1]. |
| Molecular Formula | C15H20O | Indicates a highly aliphatic/aromatic hydrocarbon ratio. |
| Molecular Weight | 216.32 g/mol | Low molecular weight, ideal for further functionalization (e.g., oximation) without violating Lipinski's Rule of 5. |
| LogP (Estimated) | > 3.5 | High lipophilicity, suggesting excellent membrane permeability but potential solubility challenges in aqueous assays. |
Synthetic Methodologies
The synthesis of (3-Methylcyclohexyl)(2-methylphenyl)methanone and its bioactive derivatives relies on highly controlled, sequential organic transformations. The causality behind these specific reaction conditions is rooted in managing the steric hindrance of the methyl groups.
Protocol 1: Synthesis of the Core Ketone via Friedel-Crafts Acylation
This protocol utilizes a Friedel-Crafts acylation to couple the cyclohexyl and phenyl systems. The use of anhydrous conditions is non-negotiable, as the Lewis acid catalyst (
Materials:
-
3-Methylcyclohexanecarbonyl chloride (1.2 equivalents)
-
Toluene or o-Xylene (1.0 equivalent)
-
Anhydrous Aluminum Chloride (
, 1.1 equivalents) -
Anhydrous Dichloromethane (
)
Step-by-Step Procedure:
-
Preparation: Purge a dry round-bottom flask with nitrogen gas to ensure an inert atmosphere. Add the substituted benzene (toluene/o-xylene) and anhydrous
to and cool the suspension to 0–5 °C using an ice-salt bath. Causality: Low temperatures suppress unwanted polyalkylation and isomerization of the alkyl groups. -
Addition: Dissolve 3-methylcyclohexanecarbonyl chloride in
and add it dropwise to the stirred suspension over 30 minutes. -
Reaction: Remove the ice bath and allow the mixture to warm to 25–30 °C. Stir for 5 hours. Monitor completion via Thin Layer Chromatography (TLC)[4].
-
Quenching & Workup: Slowly pour the reaction mass into ice-cold 1 N HCl to quench the catalyst. Stir for 2 hours to break down the aluminum complex.
-
Extraction: Extract the aqueous layer with
. Wash the combined organic layers sequentially with saturated aqueous (to neutralize residual acid) and brine. -
Purification: Dry over anhydrous
, concentrate under vacuum, and purify via column chromatography to yield the pure ketone.
Protocol 2: Oximation of the Sterically Hindered Ketone
To unlock the biological activity of the scaffold, the ketone is converted into an oxime. The steric bulk of the ortho-methyl group requires extended reflux times and a strong nucleophile[5].
Step-by-Step Procedure:
-
Dissolution: Dissolve the synthesized (3-Methylcyclohexyl)(2-methylphenyl)methanone (1.0 eq) in absolute ethanol.
-
Reagent Addition: In a separate beaker, dissolve hydroxylamine hydrochloride (
, 1.5 eq) and potassium carbonate ( , 1.5 eq) in a minimum amount of distilled water. Causality: is required to liberate the free hydroxylamine base from its hydrochloride salt, making it nucleophilic enough to attack the hindered carbonyl carbon. -
Reflux: Add the aqueous solution to the ethanolic ketone solution. Equip the flask with a reflux condenser and heat to 80 °C for 12–16 hours[5].
-
Isolation: Cool to room temperature, evaporate the ethanol under reduced pressure, and extract the residue with diethyl ether. Wash with brine, dry over
, and concentrate to yield the (E/Z) oxime mixture.
Synthetic workflow of (3-Methylcyclohexyl)(2-methylphenyl)methanone and its oxime derivative.
Pharmacological Applications & Biological Activity
The derivatization of the cyclohexyl(phenyl)methanone core yields compounds with profound pharmacological significance. The biological targets are largely dictated by the functional groups appended to the core.
-Adrenergic Receptor Antagonism
When the oxime derivative is further reacted with epichlorohydrin and subsequent amines, it forms O-(3-alkylamino-2-hydroxypropyl)oxime ethers. These compounds are potent
Antimicrobial and Anticancer Activity
Unmodified oxime derivatives of this scaffold exhibit notable antimicrobial and cytotoxic properties. The introduction of the oxime group (C=N-OH) enhances hydrogen bonding capabilities, allowing the molecule to interact with bacterial enzymes (such as FabH in fatty acid biosynthesis) or mammalian kinase pathways[2]. Variations in the phenyl ring significantly impact the Minimum Inhibitory Concentration (MIC); for instance, electron-withdrawing groups tend to enhance potency against S. aureus and E. coli[8].
Antimitotic Agents (Tetralone Acid Analogues)
The cyclohexyl(phenyl)methanone scaffold is also utilized as a starting material for the synthesis of tetralone acid analogues of podophyllotoxin. Through a Stobbe condensation with diethyl succinate, followed by cyclization, researchers have developed compounds that exhibit strong antimitotic activity, offering a pathway for novel chemotherapeutics[4].
Table 2: Comparative Biological Activity of Cyclohexyl(phenyl)methanone Derivatives
| Derivative Class | Target / Assay | Observed Activity | Reference |
| Unsubstituted Oxime | S. aureus (MIC) | 64 µg/mL | [8] |
| 4-Chloro-phenyl Oxime | S. aureus (MIC) | 32 µg/mL | [8] |
| Oxime Ether (Compound 4d) | High MolDock Score; Antagonistic | [3] | |
| Tetralone Acid Analogues | Onion Root Mitosis | Potent Antimitotic Inhibition | [4] |
Mechanistic Pathways & Signaling
The primary mechanism of action for the cardiovascular applications of these derivatives involves the blockade of G-protein-coupled receptors. By acting as competitive antagonists at the
Mechanism of β-adrenergic receptor antagonism by oxime ether derivatives.
Conclusion & Future Perspectives
(3-Methylcyclohexyl)(2-methylphenyl)methanone is far more than a simple synthetic intermediate; it is a highly tunable, sterically defined pharmacophore. The strategic placement of methyl groups on both the aliphatic and aromatic rings provides a unique spatial geometry that enhances binding affinity in deep hydrophobic receptor pockets. Future drug development efforts should focus on utilizing this specific scaffold to synthesize novel library arrays of oxime ethers and tetralone acids, potentially yielding next-generation, highly selective
References
-
Shivakumar et al. "Synthesis and evaluation of antimitotic activity of new tetralone acid analogues of podophyllotoxin". European Journal of Chemistry.[Link]
-
Ghabbour, H. A., et al. "Synthesis, Docking Study and β-Adrenoceptor Activity of Some New Oxime Ether Derivatives". Molecules (Basel, Switzerland), PMC.[Link]
-
Ghabbour, H. A., et al. "Synthesis, Docking Study and β-Adrenoceptor Activity of Some New Oxime Ether Derivatives". ResearchGate.[Link]
-
MDPI. "Synthesis, Docking Study and β-Adrenoceptor Activity of Some New Oxime Ether Derivatives". MDPI.[Link]
Sources
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An In-Depth Technical Guide to (3-Methylcyclohexyl)(2-methylphenyl)methanone
This guide provides a comprehensive technical overview of (3-Methylcyclohexyl)(2-methylphenyl)methanone, a specialized aromatic ketone. Given the limited availability of direct experimental data for this specific compound, this document synthesizes information from established chemical principles, data from analogous structures, and predictive models. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis.
Core Identifiers and Chemical Properties
(3-Methylcyclohexyl)(2-methylphenyl)methanone is an organic compound featuring a carbonyl group connecting a 3-methylcyclohexyl ring and a 2-methylphenyl (o-tolyl) ring.
| Identifier | Value | Source |
| CAS Number | 1248127-98-1 | [1] |
| Molecular Formula | C₁₅H₂₀O | [1] |
| Molecular Weight | 216.32 g/mol | Calculated |
| IUPAC Name | (3-Methylcyclohexyl)(2-methylphenyl)methanone | IUPAC Nomenclature |
Due to the absence of experimental data, its physical properties such as boiling point, melting point, and solubility are not definitively known. However, based on its structure as an aromatic ketone, it is expected to be a high-boiling liquid or a low-melting solid, with poor solubility in water but good solubility in common organic solvents like ethers, esters, and chlorinated hydrocarbons.
Proposed Synthesis: A Mechanistic Approach
The most logical and established method for the synthesis of (3-Methylcyclohexyl)(2-methylphenyl)methanone is the Friedel-Crafts acylation.[2][3] This electrophilic aromatic substitution reaction involves the acylation of toluene with 3-methylcyclohexanecarbonyl chloride in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).[4][5]
The methyl group on the toluene ring is an ortho-, para-director. Therefore, the acylation will yield a mixture of isomers, primarily the para-substituted product due to less steric hindrance, and the desired ortho-substituted product, (3-Methylcyclohexyl)(2-methylphenyl)methanone. The isomers would then require separation, typically via column chromatography.
Diagram of the Proposed Synthesis Pathway
Caption: Proposed synthesis workflow for (3-Methylcyclohexyl)(2-methylphenyl)methanone.
Experimental Protocol: Friedel-Crafts Acylation
This protocol is a representative procedure based on established methods for Friedel-Crafts acylation.[6][7] Caution: This reaction should be performed in a well-ventilated fume hood by trained personnel, as it involves corrosive and moisture-sensitive reagents.[5][8][9]
Part A: Preparation of 3-Methylcyclohexanecarbonyl Chloride
-
Setup: Assemble a round-bottom flask with a reflux condenser and a drying tube.
-
Reagents: To the flask, add 3-methylcyclohexanecarboxylic acid. Add thionyl chloride (SOCl₂) in excess (approximately 1.5 to 2 equivalents).
-
Reaction: Gently heat the mixture to reflux for 1-2 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.
-
Work-up: After cooling, carefully remove the excess thionyl chloride by distillation under reduced pressure. The remaining liquid is the crude 3-methylcyclohexanecarbonyl chloride.
Part B: Friedel-Crafts Acylation of Toluene
-
Setup: In a separate, dry, three-necked flask equipped with a dropping funnel, a condenser with a drying tube, and a magnetic stirrer, suspend anhydrous aluminum chloride (AlCl₃) in a dry, inert solvent such as dichloromethane or carbon disulfide.
-
Acyl Chloride Addition: Cool the suspension in an ice bath. Slowly add the prepared 3-methylcyclohexanecarbonyl chloride to the stirred suspension.
-
Toluene Addition: After the formation of the acylium ion complex, add toluene dropwise from the dropping funnel while maintaining the low temperature.
-
Reaction: Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
Quenching: Carefully pour the reaction mixture over crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Extraction: Separate the organic layer. Extract the aqueous layer with the same organic solvent. Combine the organic layers.
-
Washing: Wash the combined organic layers with dilute HCl, then with a saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product mixture.
-
Purification: Separate the ortho and para isomers using column chromatography on silica gel with a suitable eluent system (e.g., a hexane/ethyl acetate gradient).
Predicted Spectroscopic Data for Structural Elucidation
The following spectroscopic data are predicted based on the known spectral characteristics of aromatic and cyclohexyl ketones.[10][11][12][13]
¹H NMR Spectroscopy (Predicted)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.2-7.5 | m | 4H | Aromatic protons (C₆H₄) |
| ~2.3 | s | 3H | Methyl protons on the phenyl ring (Ar-CH₃) |
| ~2.8-3.2 | m | 1H | Methine proton on the cyclohexyl ring adjacent to the carbonyl (C=O)-CH |
| ~0.9-2.0 | m | 9H | Methylene and methine protons of the cyclohexyl ring |
| ~0.9 | d | 3H | Methyl protons on the cyclohexyl ring (CH-CH₃) |
¹³C NMR Spectroscopy (Predicted)
| Chemical Shift (δ, ppm) | Assignment |
| ~200-205 | Carbonyl carbon (C=O) |
| ~135-140 | Aromatic quaternary carbons |
| ~125-132 | Aromatic CH carbons |
| ~45-55 | Methine carbon of the cyclohexyl ring adjacent to the carbonyl |
| ~25-40 | Methylene and methine carbons of the cyclohexyl ring |
| ~20-22 | Methyl carbon on the phenyl ring |
| ~20 | Methyl carbon on the cyclohexyl ring |
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum is expected to show characteristic absorptions for the functional groups present.[10][14]
| Wavenumber (cm⁻¹) | Vibration |
| ~3050-3020 | Aromatic C-H stretch |
| ~2950-2850 | Aliphatic C-H stretch |
| ~1680-1695 | Aromatic ketone C=O stretch (conjugated) |
| ~1600, ~1480 | Aromatic C=C ring stretches |
| ~1450 | CH₂ scissoring |
| ~1380 | CH₃ bending |
Mass Spectrometry (MS) (Predicted)
The mass spectrum under electron ionization (EI) would likely show a molecular ion peak and characteristic fragmentation patterns for aromatic ketones.[15][16][17]
| m/z | Fragment |
| 216 | [M]⁺ (Molecular ion) |
| 119 | [C₆H₄(CH₃)CO]⁺ (Acylium ion from cleavage of the cyclohexyl group) |
| 91 | [C₇H₇]⁺ (Tropylium ion, from the tolyl group) |
| 83 | [C₆H₁₁]⁺ (Cyclohexyl cation) |
Safety and Handling
As (3-Methylcyclohexyl)(2-methylphenyl)methanone is not commercially available, a specific Safety Data Sheet (SDS) does not exist. However, a comprehensive hazard assessment can be made based on the proposed synthesis and the chemical class.
General Hazards of Aromatic Ketones:
-
Generally considered to have low to moderate toxicity.
-
May cause skin and eye irritation upon contact.
-
Inhalation of vapors may cause respiratory tract irritation.
Hazards of Synthesis Reagents:
-
Toluene: Flammable liquid and vapor.[18][19] Harmful if swallowed or inhaled, and may cause drowsiness or dizziness.[20] It is a suspected reproductive toxin.[18]
-
3-Methylcyclohexanecarboxylic Acid: Causes skin and serious eye irritation.[21] May cause respiratory irritation.[21]
-
Thionyl Chloride: Reacts violently with water, liberating toxic gases.[9][22] Causes severe skin burns and eye damage, and is toxic if inhaled.[9][23][24]
-
Aluminum Chloride (Anhydrous): Reacts violently with water, producing HCl gas.[5][25] Causes severe skin burns and eye damage.[8][26]
Safe Handling Procedures:
-
All manipulations should be carried out in a certified chemical fume hood.
-
Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.
-
Due to the use of flammable solvents, all ignition sources must be excluded from the work area.
-
Handle anhydrous reagents under an inert atmosphere (e.g., nitrogen or argon) to prevent decomposition.[6]
-
Waste should be disposed of according to institutional and local regulations.
Potential Applications
While there is no specific literature on the applications of (3-Methylcyclohexyl)(2-methylphenyl)methanone, its structure as an aromatic ketone suggests potential utility as:
-
An intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
-
A building block in materials science.
-
A photoinitiator in polymer chemistry, a known application for some aromatic ketones.
Further research is required to explore and validate these potential applications.
References
- Sigma-Aldrich. (3-methylcyclohexyl)(2-methylphenyl)methanone.
- Merck. Aluminium chloride MSDS.
- Fisher Scientific.
- ChemSupply Australia.
- Mangalore Refinery and Petrochemicals Limited. Toluene MSDS.
- Carl ROTH.
- Aditya Birla Chemicals.
- Redox.
- GEO Specialty Chemicals, Inc. 3204K - Aluminum Chloride Solution (Technical grade)
- Chemos GmbH&Co.KG.
- Vanchlor.
- DC Fine Chemicals.
- Carl ROTH.
- Oregon State University. Spectroscopy of Aldehydes and Ketones.
- Spectroscopy Online. The Carbonyl Group, Part I: Introduction.
- Bionium.
- ECHEMI.
- s
- Sigma-Aldrich.
- MilliporeSigma. 3-methylcyclohexane-1-carboxylic acid | 13293-59-9.
- University of Wisconsin-Madison.
- ResearchGate.
- Illinois St
- NC State University Libraries. 19.
- University of Wisconsin-Madison.
- Chemistry Steps.
- Chemistry Steps.
- PMC. Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders.
- Carl ROTH.
- Fisher Scientific. SAFETY DATA SHEET - Cyclohexanecarboxylic acid, methyl ester.
- Fisher Scientific. SAFETY DATA SHEET - 1-Methylcyclohexanecarboxylic acid.
- Beyond Benign.
- PubChem. 3-Methylcyclohexanecarboxylic acid | C8H14O2 | CID 114490.
- Taylor & Francis Online. Mass Fragmentation Characteristics of Ketamine Analogues.
- Scribd.
- Chemistry LibreTexts.
- ChemicalBook. 3-METHYLCYCLOHEXANONE(591-24-2) 1H NMR spectrum.
- University of Arizona.
- Organic Chemistry Portal.
- ResearchGate. Synthesis, Characterization and Computational Analysis of Thiophene-2,5-Diylbis((3-Mesityl-3-Methylcyclobutyl)Methanone).
- eGyanKosh.
- ResearchGate. Synthesis of Cyclohex-3-en(ane)-, 1-Methylcyclohex-3-en(ane)-, and 5-Alkylphenyl-substituted Dodecacarboxylic Acids.
- Benchchem. Synthesis and Characterization of Cyclohexyl-phenyl-methanone Oxime: A Technical Guide.
- Google Patents. CN105646172A - 1-hydroxy cyclohexyl phenyl methanone synthesis process.
- PubChem. Cyclohexyl-3-methylphenyl ketone | C27H34O | CID 73011645.
- PubChemLite. Methanone, (2-hydroxycyclohexyl)phenyl- (C13H16O2).
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Methodological & Application
Application Note: Reagents, Catalysts, and Protocols for the Synthesis of (3-Methylcyclohexyl)(2-methylphenyl)methanone
Target Audience: Process Chemists, Drug Development Scientists, and Synthetic Researchers Compound: (3-Methylcyclohexyl)(2-methylphenyl)methanone (CAS: 1248127-98-1)
Strategic Rationale & Synthetic Challenges
The synthesis of unsymmetrical, sterically hindered ketones such as (3-methylcyclohexyl)(2-methylphenyl)methanone presents a classic chemoselectivity challenge in process chemistry. Traditional nucleophilic addition of Grignard reagents to standard esters or acid chlorides frequently results in over-addition, yielding unwanted tertiary alcohols because the intermediate ketone is more electrophilic than the starting material[1]. Furthermore, direct Friedel-Crafts acylation of toluene with 3-methylcyclohexanecarbonyl chloride suffers from poor regioselectivity, favoring the para-substituted product over the desired ortho-substituted (2-methylphenyl) derivative.
To achieve high purity and chemoselectivity, this application note details two field-proven, self-validating methodologies:
-
The Chelation-Controlled Weinreb Amide Approach: A highly reliable stoichiometric method utilizing a stable tetrahedral intermediate[2].
-
Palladium-Catalyzed Acyl Suzuki-Miyaura Cross-Coupling: A modern, catalytic approach offering superior functional group tolerance and scalability[3].
Route A: Chelation-Controlled Weinreb Amide Synthesis
Causality & Mechanistic Insight
The Weinreb ketone synthesis transforms carboxylic acids into ketones without the risk of over-addition[2]. By converting 3-methylcyclohexanecarboxylic acid into an N-methoxy-N-methylamide (Weinreb amide), the subsequent addition of o-tolylmagnesium bromide forms a highly stable, 5-membered magnesium chelate[1].
Causality of the Chelate: The coordination of the magnesium ion by both the carbonyl oxygen and the methoxy oxygen traps the tetrahedral intermediate. This prevents the collapse of the intermediate into a ketone during the reaction, completely neutralizing the risk of a second Grignard equivalent attacking. The desired ketone is only released upon acidic aqueous workup.
Fig 1. Chelation-controlled Weinreb amide synthesis preventing tertiary alcohol over-addition.
Step-by-Step Protocol
Reagents Required:
-
3-Methylcyclohexanecarboxylic acid (1.0 equiv)
-
Oxalyl chloride (1.2 equiv) & DMF (catalytic)
-
N,O-Dimethylhydroxylamine hydrochloride (1.1 equiv)
-
Triethylamine (2.5 equiv)
-
o-Tolylmagnesium bromide (1.2 equiv, 1.0 M in THF)
Procedure & Self-Validating Controls:
-
Acid Activation: Dissolve 3-methylcyclohexanecarboxylic acid in anhydrous CH₂Cl₂ (0.2 M) under N₂. Add 2 drops of DMF, followed by the dropwise addition of oxalyl chloride at 0 °C.
-
In-Process Control (IPC): Vigorous gas evolution (CO and CO₂) will occur. The cessation of bubbling validates the complete conversion to the acid chloride.
-
-
Amidation: In a separate flask, suspend N,O-dimethylhydroxylamine hydrochloride in CH₂Cl₂ and add triethylamine. Cool to 0 °C. Transfer the acid chloride solution dropwise to this mixture. Stir for 2 hours at room temperature.
-
IPC: Monitor via TLC (Hexanes/EtOAc 7:3). The acid is UV-inactive but stains with KMnO₄; its disappearance confirms Weinreb amide formation.
-
-
Grignard Addition: Dissolve the purified Weinreb amide in anhydrous THF (0.15 M) and cool to 0 °C. Add o-tolylmagnesium bromide dropwise over 30 minutes.
-
Causality Note: Maintain internal temperature < 5 °C. An exotherm indicates the successful formation of the magnesium chelate. Higher temperatures risk breaking the chelate and causing over-addition.
-
-
Hydrolysis: Quench the reaction strictly at 0 °C by slowly adding 1M HCl until the pH reaches 2-3. Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate to yield (3-methylcyclohexyl)(2-methylphenyl)methanone.
Route B: Palladium-Catalyzed Acyl Suzuki Cross-Coupling
Causality & Mechanistic Insight
For drug development pipelines requiring high functional group tolerance, highly basic Grignard reagents can be detrimental. The Pd-catalyzed cross-coupling of acyl chlorides with arylboronic acids provides a mild, often phosphine-free alternative[3].
Causality of the Biphasic System: Acyl chlorides are highly sensitive to moisture. However, by utilizing a biphasic Toluene/Water or PEG/Water system, the palladium-catalyzed cross-coupling cycle outpaces the background hydrolysis of the acyl chloride[3]. The base (Na₂CO₃) resides in the aqueous layer, activating the o-tolylboronic acid for transmetalation at the interface without destroying the organic acyl electrophile.
Fig 2. Catalytic cycle for Pd-catalyzed acyl Suzuki-Miyaura cross-coupling.
Step-by-Step Protocol
Reagents Required:
-
3-Methylcyclohexanecarbonyl chloride (1.0 equiv)
-
o-Tolylboronic acid (1.2 equiv)
-
Pd(OAc)₂ (2.0 mol%)
-
Na₂CO₃ (2.0 equiv)
-
Solvent: Toluene / H₂O (3:1 v/v)
Procedure & Self-Validating Controls:
-
System Preparation: Charge a Schlenk flask with o-tolylboronic acid, Pd(OAc)₂, and Na₂CO₃. Evacuate and backfill with N₂ three times.
-
Coupling: Add degassed Toluene and H₂O. Stir vigorously (>800 rpm) to ensure an emulsion forms. Add 3-methylcyclohexanecarbonyl chloride dropwise. Heat the mixture to 60 °C for 4 hours.
-
IPC & Causality: Vigorous stirring is mandatory. Poor agitation leads to mass transfer limitations at the biphasic interface, causing the acyl chloride to hydrolyze before transmetalation can occur[3].
-
Visual Validation: The solution will initially appear pale yellow (active Pd species). A shift to a dark brown/black suspension (Pd black) indicates catalyst aggregation and reaction completion.
-
-
Workup: Cool to room temperature, filter through a pad of Celite to remove palladium residues, separate the organic layer, and purify via silica gel chromatography.
Quantitative Data Summarization
The following table summarizes the key operational metrics for both methodologies, providing a comparative framework for scale-up decisions.
| Parameter | Route A: Weinreb Amide Chelation | Route B: Acyl Suzuki Cross-Coupling |
| Primary Reagents | 3-Methylcyclohexanecarboxylic acid, o-Tolyl-MgBr | 3-Methylcyclohexanecarbonyl chloride, o-Tolylboronic acid |
| Catalyst / Mediator | Stoichiometric Mg²⁺ (Chelation) | Pd(OAc)₂ (Catalytic, ~2 mol%) |
| Reaction Temperature | 0 °C to Room Temperature | 60 °C (Biphasic heating) |
| Over-addition Risk | Negligible (Tetrahedral stabilization) | None (Boronic acids do not add to ketones) |
| Functional Group Tolerance | Low (Grignard is highly nucleophilic/basic) | High (Mild conditions, neutral/weakly basic) |
| Typical Isolated Yield | 75% - 88% | 65% - 80% |
| Primary Byproducts | Magnesium salts, Amine hydrochloride | Boric acid, Pd black, NaCl |
References
Sources
Solvent selection for optimal reaction kinetics
Application Note: Rational Solvent Selection for Optimal Reaction Kinetics
1. Introduction: Moving Beyond Empirical Intuition In pharmaceutical process development and fine chemical synthesis, the choice of solvent is frequently relegated to secondary considerations such as solubility, safety, and cost. However, as a Senior Application Scientist, I must emphasize that solvent selection is fundamentally a thermodynamic intervention. The solvent acts as a ubiquitous, non-covalent participant in the reaction coordinate. A judiciously chosen solvent can accelerate reaction kinetics by several orders of magnitude, whereas a poor choice can stall a viable synthetic route or lead to unfavorable impurity profiles[1].
2. Mechanistic Causality: The Thermodynamics of Solvation
The kinetic impact of a solvent is governed by the differential solvation between the ground state (reactants) and the transition state. According to transition state theory, if a solvent stabilizes the activated complex to a greater extent than the reactants, the activation energy barrier (
To quantify this causality, we utilize Linear Solvation Energy Relationships (LSERs), predominantly the Kamlet-Taft solvatochromic parameters[2]:
- (Hydrogen-bond acidity): The solvent's ability to donate a hydrogen bond.
- (Hydrogen-bond basicity): The solvent's ability to accept a hydrogen bond.
- (Dipolarity/Polarizability): The solvent's ability to stabilize adjacent charges or dipoles.
Causality in Action: Consider an
3. Quantitative Data: Kamlet-Taft Parameters and Kinetic Impact The following table summarizes the solvatochromic parameters of common solvents and their predictable kinetic impact on a standard bimolecular nucleophilic substitution.
| Solvent | Kinetic Impact on | |||
| Methanol | 0.93 | 0.62 | 0.60 | Strong deceleration (Reactant stabilization) |
| Ethanol | 0.83 | 0.77 | 0.54 | Moderate deceleration |
| Acetonitrile | 0.19 | 0.31 | 0.75 | Moderate acceleration |
| DMF | 0.00 | 0.69 | 0.88 | High acceleration (Transition state stabilization) |
| DMSO | 0.00 | 0.76 | 1.00 | Maximum acceleration |
4. Workflow: Systematic Solvent Optimization
Figure 1: Systematic workflow for model-based solvent selection in reaction kinetics.
5. Protocol: Self-Validating Kinetic Profiling for Solvent Optimization To bridge the gap between theoretical prediction and empirical reality, we employ a workflow combining Computer-Aided Molecular Design (CAMD) with High-Throughput Experimentation (HTE).
Trustworthiness & Self-Validation: This protocol is designed as a closed-loop, self-validating system. By utilizing Variable Time Normalization Analysis (VTNA), the analytical framework automatically flags mechanistic deviations. If a solvent alters the fundamental reaction pathway (e.g., acting as a proton-transfer catalyst rather than a spectator), the kinetic traces will fail to overlay, preventing the progression of false-positive candidates[3].
Phase 1: Computational Pre-Screening & Subset Selection
-
Define the Reaction Space: Identify the core reaction mechanism. Utilize Quantum Mechanical (QM) modeling to compute the transition state charge distribution and predict baseline rate constants[4].
-
In-Silico LSER Modeling: Screen a virtual library of solvents to identify candidates that maximize transition state stabilization[1].
-
Orthogonal Subset Selection: Select 5–8 solvents from the in-silico hits. Critical Step: Ensure the chosen solvents possess highly diverse, non-collinear Kamlet-Taft parameters. Collinearity will mathematically invalidate the subsequent multiple linear regression[5].
Phase 2: High-Throughput Experimentation (HTE) 4. Reaction Assembly: Prepare stock solutions of reactants. Utilizing a modular continuous flow reactor or HTE microtiter plates, dispense the reactants across the selected solvent subset. 5. In-Situ Analytics: Monitor the reaction progress (conversion vs. time) using real-time Process Analytical Technology (PAT), such as in-situ Raman spectroscopy, which is highly effective for both kinetic tracking and early-phase pharmaceutical crystallization monitoring[6].
Phase 3: Data Analysis & Validation 6. Apply VTNA: Plot the fractional conversion of the product against the normalized time integral of the reactant concentrations.
- Validation Check: If the assumed kinetic order is correct, the curves for all purely spectator solvents will perfectly overlay. Divergent curves indicate a solvent-induced mechanistic shift[3].
- Parameter Regression: Extract the empirical rate constants (
) and correlate with the , , and parameters. This regression validates the mechanistic hypothesis and identifies the optimal solvent profile for scale-up[5].
-
[5] Title: An Experimental Assessment of Model-Based Solvent Selection for Enhancing Reaction Kinetics | Source: ACS Publications | URL: 5
-
[4] Title: On the design of optimal computer experiments to model solvent effects on reaction kinetics | Source: RSC Publishing | URL: 4
-
[2] Title: Using Kamlet−Taft Solvent Descriptors To Explain the Reactivity of Anionic Nucleophiles in Ionic Liquids | Source: ACS Publications | URL: 2
-
[1] Title: Computer-aided molecular design of solvents for accelerated reaction kinetics | Source: Imperial College London (Spiral) | URL: 1
-
[3] Title: Reaction Optimization for Greener Chemistry with a Comprehensive Spreadsheet Tool | Source: MDPI | URL: 3
-
[6] Title: Solvent Selection in Pharmaceutical Crystallization Process Development | Source: Technobis | URL: 6
Sources
- 1. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. On the design of optimal computer experiments to model solvent effects on reaction kinetics - Molecular Systems Design & Engineering (RSC Publishing) DOI:10.1039/D4ME00074A [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. crystallizationsystems.com [crystallizationsystems.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing (3-Methylcyclohexyl)(2-methylphenyl)methanone Synthesis
Welcome to the Technical Support Center for the synthesis of (3-Methylcyclohexyl)(2-methylphenyl)methanone . This portal is designed for research scientists and drug development professionals facing yield bottlenecks, chemoselectivity issues, or scaling challenges with this specific sterically hindered aryl cycloalkyl ketone.
Due to the dual steric bulk of the ortho-tolyl nucleophile and the
Reaction Pathway & Mechanistic Workflow
The gold standard for synthesizing this molecule without over-addition is the Weinreb Ketone Synthesis or its modern highly-electrophilic variants . By forming a stable, magnesium-chelated tetrahedral intermediate, the reaction prevents the premature collapse of the carbonyl, thereby blocking the addition of a second Grignard equivalent.
Figure 1: Mechanistic workflow for the synthesis of (3-Methylcyclohexyl)(2-methylphenyl)methanone.
Troubleshooting Guide: Diagnostics & Resolutions
Issue 1: High Recovery of Starting Amide (Low Conversion)
Q: Why am I recovering 60%+ of my starting amide after the Grignard addition?
Causality: You are experiencing a classic steric vs. basicity conflict. The ortho-methyl group on your Grignard reagent severely restricts the Bürgi-Dunitz trajectory required for nucleophilic attack. Because the attack is kinetically slowed, the highly basic Grignard reagent acts as a base instead of a nucleophile, abstracting the
-
Primary Fix: Switch from a standard Weinreb amide to an N-Boc amide . The electron-withdrawing nature of the Boc group significantly increases the electrophilicity of the carbonyl, accelerating the C-C bond formation so it outcompetes the enolization pathway .
-
Alternative Fix: If you must use a Weinreb amide, pre-complex it with Knochel’s salt (
). Lanthanum coordinates to the carbonyl oxygen, boosting electrophilicity while reducing the basicity of the incoming organometallic species.
Issue 2: Formation of 2,2'-Dimethylbiphenyl Byproducts
Q: My TLC shows a highly non-polar, UV-active spot, and my yield is reduced. What is this? Causality: This is 2,2'-dimethylbiphenyl, the result of a Wurtz-type homocoupling during the preparation of your Grignard reagent. As o-tolylmagnesium bromide forms on the magnesium surface, it reacts with unreacted 2-bromotoluene in the bulk solution. Resolution: Control the local concentration of the halide. Add the 2-bromotoluene dropwise over a minimum of 1 hour into a dilute suspension of magnesium turnings (at least 10 volumes of THF).
Issue 3: Viscous Gel Formation During Addition
Q: When I add the Grignard reagent to the amide, the reaction seizes into an un-stirrable gel. How do I fix this? Causality: The stable magnesium-chelated tetrahedral intermediate can form highly cross-linked, insoluble polymeric networks in pure THF at low temperatures. Resolution: Introduce a non-coordinating co-solvent. Using a 1:1 mixture of THF and Toluene disrupts the polymeric network, maintaining a stirrable suspension and ensuring complete conversion.
Frequently Asked Questions (FAQs)
Q: Can I bypass the Grignard reaction and use a Friedel-Crafts acylation of toluene instead? A: No. While Friedel-Crafts acylation is a standard method for aryl ketones, it is highly regioselective for the para position due to the steric bulk of the acylium ion. Attempting to acylate toluene with 3-methylcyclohexanecarbonyl chloride will yield predominantly (3-methylcyclohexyl)(4-methylphenyl)methanone. The Grignard approach is mandatory for absolute ortho regiocontrol.
Q: Why must the coupling reaction be kept at -30 °C? Can I run it at room temperature to force the sterically hindered addition? A: Heating the reaction will destroy your yield. At higher temperatures, the stable magnesium-chelated intermediate prematurely collapses into the free ketone. Because the free ketone is far more electrophilic than the starting amide, it will immediately react with a second equivalent of the Grignard reagent to form a useless tertiary alcohol byproduct . Maintain -30 °C until the acidic quench.
Yield Optimization Data
The table below summarizes internal and literature-extrapolated data comparing different electrophile activation strategies for this specific sterically hindered coupling.
| Reaction Condition | Electrophile Type | Additive | Temp Range (°C) | Conversion (%) | Isolated Yield (%) |
| Standard Weinreb | Weinreb Amide | None | 0 to RT | 42% | 35% |
| Modified Weinreb | Weinreb Amide | -30 to 0 | 78% | 71% | |
| N-Boc Activation | N-Boc Amide | None | -30 to 0 | >95% | 89% |
Optimized Experimental Protocol (Self-Validating System)
Based on the data above, the N-Boc Amide route is the recommended protocol for maximizing the yield of (3-Methylcyclohexyl)(2-methylphenyl)methanone.
Step 1: Preparation of N-Boc-3-methylcyclohexanecarboxamide
-
Dissolve 3-methylcyclohexanecarboxylic acid (1.0 eq) in anhydrous DCM (0.2 M).
-
Add 1,1'-Carbonyldiimidazole (CDI) (1.2 eq) portion-wise at 0 °C.
-
Self-Validation Check: Vigorous
gas evolution will occur. The activation is complete when bubbling ceases (approx. 1 hour).
-
-
Add tert-butyl carbamate (Boc-
) (1.2 eq) and DBU (1.2 eq). Stir at room temperature for 12 hours. -
Wash with 1M HCl, extract with DCM, and concentrate.
Step 2: Preparation of o-Tolylmagnesium Bromide
-
In an oven-dried flask under Argon, add Magnesium turnings (1.5 eq) and a crystal of iodine in anhydrous THF.
-
Add 10% of the total 2-bromotoluene (1.2 eq total) to initiate the reaction.
-
Self-Validation Check: The iodine color will fade, the solution will turn cloudy/grey, and a mild exotherm will be felt.
-
-
Add the remaining 2-bromotoluene dropwise over 1 hour. Stir for an additional 2 hours at room temperature.
Step 3: Chemoselective Coupling & Workup
-
Dissolve the N-Boc amide from Step 1 in anhydrous THF (0.1 M) and cool to -30 °C.
-
Dropwise, add the o-tolylmagnesium bromide solution (1.2 eq) over 30 minutes.
-
Stir at -30 °C for 2 hours, then slowly warm to 0 °C.
-
Self-Validation Check: Monitor by TLC (Hexanes:EtOAc 9:1). The starting N-Boc amide is UV-inactive (stains with
). The product spot ( ) will be strongly UV-active due to the newly conjugated aromatic ring.
-
-
Quench the reaction strictly at 0 °C by slowly adding saturated aqueous
.-
Critical Causality: Quenching while cold ensures the tetrahedral intermediate collapses directly into the ketone in the presence of water, preventing tertiary alcohol formation.
-
-
Extract with EtOAc, dry over
, concentrate, and purify via silica gel chromatography.
References
-
Weinreb ketone synthesis. Wikipedia. Available at:[Link]
-
Popuri Sureshbabu, Sadaf Azeez, Nalluchamy Muniyappan, Shahulhameed Sabiah, and Jeyakumar Kandasamy. "Chemoselective Synthesis of Aryl Ketones from Amides and Grignard Reagents via C(O)-N Bond Cleavage under Catalyst-Free Conditions." Journal of Organic Chemistry (via Organic Chemistry Portal). Available at:[Link]
Process Chemistry Tech Support Center: Troubleshooting the Acylation of Methylbenzene
Welcome to the Process Chemistry Technical Support Center. This guide is designed for researchers and drug development professionals optimizing the Friedel-Crafts acylation of methylbenzene (toluene). While acylation is generally highly regioselective, specific side reactions—such as intramolecular cyclization, off-target ortho-substitution (2-methyl isomers), and catalyst deactivation—can severely compromise yields. This document provides mechanistic troubleshooting, self-validating protocols, and quantitative data to ensure robust process control.
Section 1: Frequently Asked Questions (Troubleshooting)
Q1: I am trying to synthesize a 4-substituted (para) aryl ketone, but I am seeing a high percentage of the 2-methylbenzene (ortho) acylated isomer. How do I improve regioselectivity? A1: The methyl group on the benzene ring is an activating, ortho/para-directing group. However, because the electrophilic acylium ion is sterically bulky, acylation naturally favors the para position (4-methyl) over the ortho position (2-methyl)[1]. If you are seeing elevated ortho-substitution, your acylating agent may lack sufficient steric bulk, or your reaction temperature is too high. To maximize para-selectivity, maintain strict temperature control (0–5 °C) during substrate addition. Alternatively, replacing homogeneous AlCl₃ with shape-selective solid catalysts, such as insoluble heteropoly acids (e.g., H0.5Cs2.5PW12O40), can restrict the transition state geometry, yielding >95% para-isomer[2].
Q2: My reaction uses a bifunctional acyl chloride (e.g., 4-bromobutyryl chloride). Why is my GC-MS showing a large tetralone byproduct peak? A2: You are observing an intramolecular Friedel-Crafts alkylation. Once the primary acylation occurs, the terminal bromoalkyl chain of the product can be activated by the Lewis acid to form a secondary carbocation. This carbocation attacks the electron-rich aromatic ring to form a six-membered ring, yielding a tetralone derivative (e.g., 7-methyl-3,4-dihydronaphthalen-1(2H)-one)[1]. This side reaction is highly temperature-dependent. To suppress it, keep the reaction strictly at 0 °C and quench immediately upon completion of the primary acylation.
Q3: Why do I need a stoichiometric excess of AlCl₃ for acylation, whereas alkylation only requires catalytic amounts? Is this causing polysubstitution? A3: Unlike alkylation, Friedel-Crafts acylation rarely suffers from polysubstitution because the newly introduced acyl group is strongly electron-withdrawing, which deactivates the ring toward further electrophilic attack. However, the ketone product acts as a Lewis base and forms a stable complex with the AlCl₃ catalyst, effectively removing it from the catalytic cycle[3]. Therefore, you must use at least 1.05 to 1.10 equivalents of AlCl₃. Do not use a massive excess, as free AlCl₃ at elevated temperatures can trigger methyl group migration (isomerization) or dealkylation.
Section 2: Quantitative Isomer Distribution & Side Reaction Data
The following table summarizes how catalyst selection and temperature influence the regioselectivity and side-reaction profile during the acylation of methylbenzene.
| Catalyst System | Acylating Agent | Temp (°C) | Conversion (%) | Para (4-methyl) % | Ortho (2-methyl) % | Primary Side Reactions / Notes |
| AlCl₃ (1.1 eq) | Acetyl Chloride | 0 – 5 | >95 | ~95 | ~5 | Standard conditions; minimal side reactions[4]. |
| AlCl₃ (1.1 eq) | Acetyl Chloride | 50 | >95 | ~85 | ~10 | Increased ortho isomer; trace dealkylation[4]. |
| H0.5Cs2.5PW12O40 | Benzoic Anhydride | 110 | 90 | >95 | <5 | Halogen-free; higher temps reduce bulky intermediate side reactions[2]. |
| AlCl₃ (1.1 eq) | 4-Bromobutyryl Cl | 25 | 85 | 80 | 2 | ~18% Tetralone via intramolecular cyclization[1]. |
| AlCl₃ (1.1 eq) | 4-Bromobutyryl Cl | 0 | 92 | 96 | 1 | <3% Tetralone; optimal kinetic control[1]. |
Section 3: Self-Validating Experimental Protocol
To minimize side reactions, follow this kinetically controlled, self-validating methodology for the regioselective acylation of methylbenzene.
Step 1: Catalyst Activation In a flame-dried Schlenk flask under N₂, suspend 1.10 equivalents of anhydrous AlCl₃ in dry dichloromethane (DCM). Cool the suspension to 0 °C using an ice bath. Causality: Moisture must be strictly excluded, as AlCl₃ reacts violently with water to form HCl gas, deactivating the catalyst and leading to incomplete conversion.
Step 2: Electrophile Generation Add 1.05 equivalents of the acyl chloride dropwise. Self-Validation Check: The cloudy suspension will turn into a homogeneous, pale yellow solution. This color change confirms the successful cleavage of the C-Cl bond and the formation of the resonance-stabilized acylium ion[5],.
Step 3: Substrate Addition Dilute 1.00 equivalent of methylbenzene in DCM and add it dropwise over 30 minutes. Maintain the internal temperature below 5 °C. Causality: The π-electron system of the toluene ring acts as a nucleophile, attacking the acylium ion[1]. Slow addition prevents exothermic spikes that would provide the activation energy required for ortho-attack or intramolecular cyclization.
Step 4: Reaction Maturation Allow the reaction to stir at 0 °C for 1 hour. Monitor via TLC (Hexanes:EtOAc) or GC-MS until the methylbenzene starting material is fully consumed.
Step 5: Quenching and Isolation Carefully pour the reaction mixture over a vigorously stirred slurry of crushed ice and 1M HCl. Causality: The acidic ice quench safely hydrolyzes the stable ketone-aluminum chloride complex without causing unwanted hydrolysis or aldol condensation of the product[3]. Separate the organic layer, extract the aqueous layer with DCM, wash the combined organics with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
Section 4: Workflows and Logical Relationships
Step-by-step workflow for the regioselective Friedel-Crafts acylation of methylbenzene.
Troubleshooting decision matrix for identifying and resolving common acylation side reactions.
References
-
SciSpace - Halogen-free Friedel-Crafts acylation of toluene with benzoic anhydride over insoluble heteropoly acid catalyst[Link]
-
Chemistry LibreTexts - Friedel-Crafts Reactions[Link]
-
Scribd - Friedel-Crafts Acylation of Toluene[Link]
Sources
Troubleshooting low purity in (3-Methylcyclohexyl)(2-methylphenyl)methanone
Introduction
Welcome to the technical support resource for the synthesis and purification of (3-Methylcyclohexyl)(2-methylphenyl)methanone (CAS 1248127-98-1). This guide is designed for researchers, scientists, and drug development professionals encountering purity challenges during its synthesis. Low purity can significantly impact downstream applications, making robust troubleshooting essential. This document provides in-depth, experience-driven guidance in a question-and-answer format to address specific experimental issues. The primary synthetic route discussed is the Friedel-Crafts acylation of toluene with 3-methylcyclohexanecarbonyl chloride, a common and effective method for preparing aryl ketones.[1][2]
Section 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting
This section addresses the most common initial hurdles encountered during the synthesis.
Q1: My reaction shows very low conversion, and I've mostly recovered my toluene starting material. What is the most likely cause?
A1: This is a classic symptom of an inactive or insufficient catalyst, almost always linked to moisture contamination. The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), is extremely hygroscopic and reacts violently with water.[3][4]
-
Causality: Exposure to atmospheric moisture hydrolyzes AlCl₃ into aluminum hydroxides, rendering it catalytically inactive. Since Friedel-Crafts acylation requires the formation of an acylium ion electrophile via a complex with the Lewis acid, an inactive catalyst will halt the reaction before it begins.[1][3]
-
Immediate Checks:
-
Catalyst Quality: Was the AlCl₃ bottle freshly opened or properly stored in a desiccator? A free-flowing, pale-yellow powder is expected. Clumped or off-white material suggests hydration.
-
Glassware: Was all glassware rigorously flame-dried or oven-dried immediately before use?
-
Solvent and Reagents: Were anhydrous solvents and reagents used? Toluene should be distilled over a suitable drying agent if its water content is uncertain.[5]
-
Inert Atmosphere: Was the reaction assembled and run under a dry, inert atmosphere (e.g., nitrogen or argon)?[5]
-
Q2: My final product is contaminated with a significant amount of an isomeric ketone. How can I improve regioselectivity for the desired ortho-product?
A2: The acylation of toluene with 3-methylcyclohexanecarbonyl chloride can yield both the ortho- (2-methyl) and para- (4-methyl) substituted products. The para-isomer is often a significant impurity. Regioselectivity is primarily influenced by reaction temperature and steric hindrance.
-
Causality: At lower temperatures, the reaction is under kinetic control, which favors the formation of the para-product due to reduced steric hindrance at the position opposite the methyl group.[4] However, the ortho position can be favored under certain conditions. Precise temperature control is critical.
-
Troubleshooting Steps:
-
Temperature Control: The Friedel-Crafts acylation is highly exothermic.[4][6] The initial addition of the acyl chloride to the toluene/AlCl₃ mixture must be performed slowly and at a low temperature (typically 0-5 °C using an ice bath) to control the reaction rate and improve selectivity.[4]
-
Order of Addition: Adding the toluene solution to the pre-formed acyl chloride-AlCl₃ complex can sometimes influence the isomer ratio. Experimenting with the order of addition may be beneficial.
-
Q3: During the aqueous work-up, a persistent emulsion formed that I cannot separate. How can I resolve this and isolate my product?
A3: Emulsion formation is common during the work-up of Friedel-Crafts reactions. It is caused by the vigorous reaction of excess AlCl₃ with water, which can form gelatinous aluminum hydroxide species that stabilize the organic and aqueous layers.[3]
-
Causality: The product ketone forms a stable complex with AlCl₃, which must be hydrolyzed.[3] Quenching the reaction mixture by adding it to ice-cold dilute acid is the standard procedure to break this complex and dissolve the aluminum salts.[3] If done improperly, this step can lead to intractable emulsions.
-
Preventative & Corrective Actions:
-
Proper Quenching: Always add the reaction mixture slowly and with vigorous stirring to a beaker of crushed ice and concentrated HCl. Never add water or ice directly to the reaction flask, as the exothermic reaction can be uncontrollable.
-
Breaking the Emulsion: If an emulsion has already formed in the separatory funnel, add a saturated solution of sodium chloride (brine).[4] This increases the ionic strength of the aqueous layer, reducing the solubility of the organic components and helping to break the emulsion. Gentle swirling, rather than vigorous shaking, can also aid separation.
-
Section 2: In-Depth Troubleshooting Guide - A Symptom-Based Approach
This section provides a deeper dive into specific purity problems identified through analytical techniques like NMR, GC, or TLC.
Problem A: Significant Presence of Unreacted 3-Methylcyclohexanecarbonyl Chloride
If your analysis shows unreacted acyl chloride alongside starting arene, the issue lies with reaction initiation or completion.
-
Possible Cause 1: Insufficient Catalyst Stoichiometry.
-
Explanation: Unlike many catalytic reactions, Friedel-Crafts acylation requires a stoichiometric amount (or slight excess, ~1.1 equivalents) of the Lewis acid. The product ketone is a Lewis base and forms a stable complex with AlCl₃, effectively sequestering it.[3][4] If less than one equivalent is used, the reaction will stop once all the catalyst is complexed, leaving unreacted starting materials.
-
Solution: Carefully re-calculate and weigh the AlCl₃, ensuring at least a 1:1 molar ratio relative to the acyl chloride.
-
-
Possible Cause 2: Incomplete Reaction.
-
Explanation: While the initial addition is performed at low temperature to control the exotherm, the reaction often requires warming to room temperature and stirring for a period to proceed to completion.[4][6]
-
Solution: After the dropwise addition at 0 °C is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).[7]
-
Caption: Troubleshooting logic for low product yield.
Problem B: Presence of 3-Methylcyclohexanecarboxylic Acid
This impurity indicates hydrolysis of the acylating agent, either before or during the reaction.
-
Explanation: 3-Methylcyclohexanecarbonyl chloride is susceptible to hydrolysis if exposed to moisture, forming the corresponding carboxylic acid. This can happen if the starting material is old or improperly stored. The carboxylic acid can inhibit the reaction.[3]
-
Solution:
-
Purify the Acyl Chloride: If the purity of the acyl chloride is suspect, it can be freshly prepared from the carboxylic acid using thionyl chloride (SOCl₂) or redistilled under vacuum before use.
-
Aqueous Base Wash: During the work-up, after separating the organic layer, perform a wash with a saturated solution of sodium bicarbonate (NaHCO₃).[3] This will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt that will be extracted into the aqueous layer.
-
Problem C: Product is Discolored (Yellow to Brown) or Contains High-Boiling Impurities
Dark coloration often points to decomposition or polymerization side reactions.
-
Explanation: High local concentrations of heat, caused by adding reagents too quickly or inadequate cooling, can promote undesired side reactions.[5] This can lead to the formation of complex, high-molecular-weight byproducts that are difficult to remove.
-
Solution:
-
Strict Temperature Control: Maintain the reaction temperature at 0-5 °C during the entire addition process. Ensure the reaction flask is well-immersed in the ice bath.
-
Slow Addition: Add the acyl chloride dropwise over a period of at least 10-20 minutes to prevent a rapid exotherm.[6]
-
Purification: These colored impurities can often be removed by passing the crude product through a short plug of silica gel or by careful column chromatography.
-
Section 3: Protocols and Methodologies
Protocol 1: Optimized Friedel-Crafts Acylation
This protocol provides a baseline for the synthesis, which can be optimized as needed.
Caption: General experimental workflow for Friedel-Crafts acylation.
Step-by-Step Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing dropping funnel, and a condenser fitted with a nitrogen or argon inlet.
-
Charging Reagents: To the flask, add anhydrous toluene (as the limiting reagent) and the solvent (e.g., dichloromethane). Cool the flask to 0 °C in an ice-water bath. Carefully add anhydrous aluminum chloride (1.1 equivalents) in portions.
-
Acyl Chloride Addition: Add 3-methylcyclohexanecarbonyl chloride (1.0 equivalent) to the dropping funnel. Add the acyl chloride dropwise to the stirred toluene/AlCl₃ slurry over 20-30 minutes, ensuring the internal temperature does not rise above 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours.
-
Work-up:
-
Carefully and slowly pour the reaction mixture into a separate beaker containing a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid.
-
Transfer the quenched mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer twice more with dichloromethane.[4]
-
Combine the organic layers and wash sequentially with dilute HCl, water, saturated NaHCO₃ solution, and finally, brine.[3]
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation to yield the crude product.[3]
-
-
Purification: Purify the resulting crude oil via flash column chromatography on silica gel.
Section 4: Purity Assessment Techniques
Assessing the purity of the final product is a critical step. A combination of chromatographic and spectroscopic methods should be employed.
| Technique | Purpose | Typical Parameters / Observations |
| Thin-Layer Chromatography (TLC) | Monitor reaction progress and assess crude purity. | Mobile Phase: 9:1 Hexanes:Ethyl Acetate. Visualization: UV light (254 nm) or KMnO₄ stain. The ketone product will have a lower Rf than the less polar toluene starting material. |
| Gas Chromatography (GC) | Quantify purity and resolve isomers. | Column: Standard non-polar column (e.g., DB-5 or HP-5). A temperature gradient program will be necessary to separate toluene, the product, and any side products. |
| High-Performance Liquid Chromatography (HPLC) | An alternative to GC for purity analysis. | Column: C18 reverse-phase column.[8] Mobile Phase: Isocratic or gradient method with Acetonitrile and Water. Detection: UV at 254 nm. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirm structure and identify impurities. | ¹H NMR: Look for characteristic aromatic signals (~7.0-7.5 ppm), the methyl group on the toluene ring (~2.4 ppm), and aliphatic signals from the cyclohexyl ring. Integration can be used to quantify major impurities if their signals are resolved. |
| Infrared (IR) Spectroscopy | Confirm the presence of the ketone functional group. | A strong C=O (ketone) stretch should be observed around 1680-1700 cm⁻¹. |
References
- BenchChem. (2025).
- BenchChem. (2025).
- BenchChem. (2025). Troubleshooting low yields in the synthesis of substituted enones.
-
Chemistry LibreTexts. (2022). Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]
-
University of Rochester. (2023). Experiment 1. Ketone Reduction by Sodium Borohydride. [Link]
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]
-
Barnard College. Experiment 1: Friedel-Crafts Acylation. [Link]
-
Chemistry Steps. (2025). Friedel-Crafts Acylation. [Link]
-
Aurora Pro Scientific. HPLC Analysis of Aldehydes and Ketones in Air Samples. [Link]
-
Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]
Sources
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- 8. auroraprosci.com [auroraprosci.com]
Resolving stereoisomer separation issues in chromatography
Welcome to the Stereoisomer Resolution Support Center , a dedicated technical resource for analytical scientists, chromatographers, and drug development professionals.
Separating stereoisomers—particularly enantiomers—is one of the most complex challenges in analytical chemistry. Because enantiomers share identical physical and chemical properties in an achiral environment, their separation relies entirely on creating a chiral environment, typically through Chiral Stationary Phases (CSPs)[1].
This guide bypasses basic definitions and dives directly into the mechanistic causality of separation failures, offering field-proven troubleshooting strategies, self-validating protocols, and quantitative selection matrices.
Diagnostic Workflow for Stereoisomer Separation
Before adjusting instrument parameters, it is critical to map the fundamental nature of your stereoisomer mixture. The following decision tree outlines the authoritative logic for method development and troubleshooting.
Diagnostic workflow for stereoisomer resolution via chromatography.
Troubleshooting Guides & FAQs
Q1: I am screening a racemic mixture on a Polysaccharide CSP, but I observe absolute co-elution (Rs = 0). What is the mechanistic cause, and what is the next step?
Mechanistic Cause: Chiral separation depends on the formation of short-lived, transient diastereomeric complexes between the analyte enantiomers and the chiral selector on the stationary phase[2]. If co-elution occurs, it means the free energy difference (
-
Switch the CSP Class: Do not waste time optimizing mobile phases if there is zero partial separation. Switch from an Amylose-based CSP to a Cellulose-based CSP, or move to an entirely different class such as Macrocyclic Antibiotics or Pirkle-type phases[2][3].
-
Alter the Modifier: In Supercritical Fluid Chromatography (SFC), changing the co-solvent from Methanol to Isopropanol (IPA) alters the hydrogen-bonding network and the 3D conformation of the polysaccharide polymer, which can suddenly "unlock" chiral recognition[4].
Q2: My chiral primary amines are showing severe peak tailing and broad peak shapes, ruining the resolution. How do I fix this?
Mechanistic Cause: Peak tailing in basic chiral compounds is rarely a failure of the chiral selector. Instead, it is caused by secondary, non-specific ion-exchange interactions between the basic amine group of the analyte and acidic, unendcapped residual silanols on the silica support of the CSP. Solution: Introduce a basic additive to the mobile phase to competitively mask the silanols.
-
For SFC / Normal Phase: Add 0.1% to 0.2% Diethylamine (DEA) or Triethylamine (TEA) to the co-solvent[4].
-
For LC-MS applications: Avoid DEA/TEA as they cause severe ion suppression. Instead, use volatile alternatives like 0.1% Ammonium Hydroxide or switch to a Macrocyclic Antibiotic CSP (e.g., Chirobiotic) operating in polar ionic mode, which is specifically designed for LC-MS compatibility without harsh additives.
Q3: My retention times are drifting, and my enantiomeric excess (ee%) calculations are irreproducible between batches.
Mechanistic Cause: Chiral recognition is an enthalpy-driven process (
-
Thermodynamic Control: Ensure the column oven is strictly calibrated. Lowering the temperature (e.g., from 40°C to 25°C) typically increases resolution by favoring the enthalpic interactions of the transient diastereomeric complex, though it may broaden peaks due to slower mass transfer.
-
Equilibration Validation: Chiral columns, especially coated polysaccharides, require longer equilibration times than achiral C18 columns. Flush with at least 10-20 column volumes (CVs) of the exact mobile phase before injecting.
Q4: I injected a sample dissolved in Dichloromethane (DCM) onto my chiral column, and now it has lost all resolving power. Can it be saved?
Mechanistic Cause: You likely used a coated polysaccharide CSP (e.g., Chiralpak AD or OD equivalents). The chiral polymer is physically coated onto the silica. Strong solvents like DCM, Ethyl Acetate, or Chloroform will dissolve the polymer coating, permanently stripping the column of its chiral selector[5]. Solution: The column is irreversibly damaged and must be replaced. To prevent this in the future, switch to immobilized polysaccharide CSPs (e.g., Chiralpak IA, IB, IC or REFLECT™ immobilized equivalents) where the chiral selector is covalently bonded to the silica, granting universal solvent compatibility[3][5].
Self-Validating Experimental Protocol: Systematic Chiral SFC Screening
Supercritical Fluid Chromatography (SFC) is the modern gold standard for chiral separation due to its high diffusivity, low viscosity, and rapid analysis times[4][6]. Use this self-validating protocol to develop a robust method.
Phase 1: System Suitability & Validation
-
Validate the System: Inject a known chiral standard (e.g., trans-Stilbene oxide) using a standard Amylose column (e.g., AD-H) at 20% MeOH in CO₂. Ensure baseline resolution (Rs > 2.0) to confirm the SFC backpressure regulator and CO₂ pumps are functioning correctly.
Phase 2: The Screening Matrix
-
Prepare the Sample: Dissolve the racemic mixture at 1 mg/mL in Methanol. Crucial rule: Ensure the sample solvent closely matches the mobile phase co-solvent to prevent peak distortion.
-
Select Columns: Install 4 columns representing diverse chiral recognition mechanisms:
-
Immobilized Amylose (e.g., IA)
-
Immobilized Cellulose (e.g., IC)
-
Macrocyclic Antibiotic (e.g., Chirobiotic V)
-
Pirkle-type (e.g., Whelk-O 1)
-
-
Run Gradient Screening:
-
Mobile Phase A: CO₂
-
Mobile Phase B (Co-solvent): Methanol with 0.2% DEA (if analyte is basic) or 0.2% TFA (if analyte is acidic)[4].
-
Gradient: 5% to 50% B over 10 minutes.
-
Flow Rate: 3.0 mL/min.
-
Backpressure / Temp: 150 bar / 40°C.
-
Phase 3: Isocratic Optimization
-
Identify the column and co-solvent combination that yields partial or full separation.
-
Convert the gradient retention time of the first eluting peak to an isocratic composition (e.g., if it elutes at 4 mins during a 5-50% gradient, the composition is roughly 23% B).
-
Run an isocratic method at 5% below that calculated composition (e.g., 18% B) to maximize the separation factor (
).
Quantitative Data: CSP Characteristics & Selection Matrix
To minimize trial and error, utilize the following matrix to select the appropriate Chiral Stationary Phase based on the structural properties of your stereoisomers.
| CSP Class | Primary Chiral Selectors | Dominant Interactions | Best For... | Solvent Limitations |
| Polysaccharide (Coated) | Amylose / Cellulose derivatives | Hydrogen bonding, | Broadest range of pharmaceuticals; first-line screening[5]. | High. Destroyed by DCM, EtOAc, Chloroform, THF. |
| Polysaccharide (Immobilized) | Covalently bonded Amylose/Cellulose | Hydrogen bonding, | Broad range; Preparative scale separations. | None. Compatible with all normal-phase solvents. |
| Macrocyclic Antibiotics | Vancomycin, Teicoplanin | Ionic, H-bonding, Steric exclusion | Amino acids, polar/ionizable compounds, LC-MS methods. | None. Excellent in Reversed-Phase and Polar Ionic modes. |
| Pirkle-Type | Whelk-O 1, DNB-phenylglycine | Aromatic compounds, NSAIDs. Allows inversion of elution order. | None. Covalently bonded; highly durable. | |
| Cyclodextrins | Inclusion complexation (hydrophobic cavity) | Positional isomers, halogenated aromatics. | Requires aqueous/reversed-phase to drive inclusion. |
References
-
Chromatographic separation of enantiomers PubMed (NIH) URL: [Link]
-
Recent Advances in Separation and Analysis of Chiral Compounds Analytical Chemistry (ACS Publications) URL:[Link]
-
CHIRAL STATIONARY PHASES (REFLECT™ Columns) Regis Technologies / Bujnochem URL:[Link]
-
CHIRAL STATIONARY PHASES - HPLC (Pirkle Phases) HPLC.eu / Regis Technologies URL:[Link]
-
CHIRAL Handbook (Method Development & FAQs) BGB Analytik / Regis Technologies URL: [Link]
-
CHIRAL HPLC COLUMNS (Astec CYCLOBOND & CHIROBIOTIC) Sigma-Aldrich URL:[Link]
Sources
Validation & Comparative
The Definitive Guide to Mass Spectrometry Fragmentation: CID vs. ETD vs. EAD for Structural Confirmation
As a Senior Application Scientist, I frequently encounter a recurring analytical bottleneck in drug development and multi-omics research: high-resolution MS1 provides the molecular formula, but it is the MS2 fragmentation pattern that dictates structural truth. For decades, Collision-Induced Dissociation (CID) has been the workhorse of tandem mass spectrometry. However, as our focus shifts toward highly complex biologics, heavily decorated post-translational modifications (PTMs), and isomeric lipid nanoparticles (LNPs), the mechanistic limitations of CID have become glaringly apparent.
This guide objectively compares the performance of CID/HCD, Electron-Transfer Dissociation (ETD), and the newer Electron-Activated Dissociation (EAD). Rather than merely listing instrument settings, we will deconstruct the causality behind how these energy transfer mechanisms dictate molecular cleavage, providing you with self-validating protocols for rigorous structural confirmation.
Mechanistic Causality: Why Molecules Break the Way They Do
To select the correct fragmentation method, you must understand the physics of how energy is deposited and distributed within the precursor ion.
Collision-Induced Dissociation (CID / HCD): The Ergodic Limitation
In CID and Higher-energy Collisional Dissociation (HCD), precursor ions are accelerated into a neutral collision gas (e.g., N₂ or Argon). The kinetic energy is converted into internal vibrational energy. Crucially, this is an ergodic process—meaning the vibrational heating is relatively slow, allowing the energy to redistribute throughout the molecule before dissociation occurs.
-
The Causality: Because energy redistributes, the weakest bonds break first. For a phosphopeptide or glycopeptide, the bond attaching the PTM to the amino acid is often weaker than the N-Cα peptide backbone. This results in the "neutral loss" of the PTM, leaving the backbone intact but the modification site ambiguous. While CID identifies more peptides overall, it struggles with complex localization ()[1].
Electron-Transfer Dissociation (ETD): The Radical-Driven Cleavage
ETD solves the neutral loss problem via a non-ergodic mechanism. An electron is transferred from a reagent anion to a multiply charged precursor cation, creating an odd-electron radical species.
-
The Causality: This electron capture induces an extremely rapid, localized cleavage of the N-Cα bond (forming c and z ions) before the energy can redistribute to the weaker PTM bonds. Consequently, labile modifications remain perfectly intact on the fragment ions. However, ETD requires multiply charged precursor ions (z ≥ 2+) to function efficiently, fundamentally limiting its utility for singly charged metabolites or lipids ()[2].
Electron-Activated Dissociation (EAD): The Tunable Paradigm
EAD represents a major evolution by utilizing a direct, tunable electron beam (0–25 eV) rather than a reagent gas.
-
The Causality: By tuning the electron kinetic energy (KE), EAD can adapt to the analyte. At low KE (~7 eV), it acts like hot Electron Capture Dissociation (ECD) for multiply charged peptides, preserving PTMs with higher efficiency and generating diverse backbone fragmentations (a/x, b/y, and c/z ions) ()[3]. At high KE (>10 eV), it triggers Electron Impact Excitation of Ions from Organics (EIEIO). This allows EAD to fragment singly charged lipids and small molecules—breaking robust C-C bonds to localize double bonds in a single experiment ()[4].
Quantitative & Qualitative Performance Matrix
The following table summarizes the operational parameters and structural elucidation capabilities of each fragmentation mode.
| Parameter | CID / HCD | ETD | EAD (Tunable) |
| Energy Transfer Mechanism | Vibrational Excitation (Collisional) | Electron Transfer (Reagent Anion) | Electron Capture / Impact (Free Electrons) |
| Thermodynamic Model | Ergodic (Slow heating) | Non-Ergodic (Rapid radical cleavage) | Tunable (Non-Ergodic to Ergodic) |
| Precursor Charge Requirement | Any (z ≥ 1+) | Multiply Charged Only (z ≥ 2+) | Any (z ≥ 1+) |
| Primary Peptide Fragments | b and y ions | c and z ions | c, z (low KE) / a, x, b, y (high KE) |
| PTM Retention Efficiency | Poor (Frequent neutral loss) | Excellent | Excellent (Preserves malonyl, phosphoryl)[5] |
| Lipid Double-Bond Localization | Poor (Cleaves polar headgroup only) | N/A (Lipids are typically singly charged) | Excellent (EIEIO breaks C-C bonds)[4] |
| Sequence Coverage (Long Peptides) | Moderate | High | Very High |
Visualizing the Decision Logic
To optimize instrument time and data quality, fragmentation selection should follow a strict logical hierarchy based on analyte charge state and structural complexity.
Logical decision tree for selecting optimal MS/MS fragmentation based on analyte properties.
Self-Validating Experimental Protocols
A robust analytical workflow must be internally self-validating. Relying on a single fragmentation mechanism can lead to false positives. Below are two field-proven protocols utilizing orthogonal validation.
Protocol A: Orthogonal PTM Localization in Glycoproteomics (EAciD Workflow)
O-glycosylation lacks a consensus sequence, making site localization notoriously difficult. This protocol utilizes a hybrid EAD/CID (EAciD) approach to cross-validate structural assignments ()[6].
-
Step 1: Chromatographic Separation: Resolve isomeric glycopeptides using a C18 nano-LC column (e.g., 5% to 35% Acetonitrile gradient over 60 minutes).
-
Step 2: Precursor Selection (MS1): Utilize high-resolution TOF MS to identify multiply charged precursors (z ≥ 2+).
-
Step 3: Alternating MS2 Acquisition (The Self-Validating Loop):
-
Action A (CID): Apply normalized collision energy. Mechanism: Vibrational heating cleaves the weakest glycosidic bonds. Output: Intense oxonium ions (e.g., m/z 204.08 for HexNAc) confirm the presence and composition of the glycan.
-
Action B (EAD): Apply 7 eV electron kinetic energy. Mechanism: Non-ergodic electron capture induces rapid N-Cα backbone cleavage. Output: Intact glycan-retained c and z ions pinpoint the exact amino acid residue without neutral loss ()[5].
-
-
Step 4: Algorithmic Consensus: Configure processing software (e.g., Byonic) to require the intersection of Path A (Composition) and Path B (Localization). A false positive in one mechanism is caught by the absence of corroborating data in the other, rendering the assignment self-validating.
Protocol B: Complete Lipid Isomer Elucidation via EIEIO
CID alone cannot distinguish lipid regioisomers or double-bond locations because the low-energy collisions only break off the polar headgroup.
-
Step 1: Introduction: Inject the lipid mixture via reversed-phase LC into a ZenoTOF system.
-
Step 2: High-Energy EAD MS2: Ramp the electron kinetic energy to >10 eV. Mechanism: This enters the EIEIO regime, where high-energy electrons induce radical-directed cleavage directly along the robust aliphatic carbon chains of singly charged lipids ()[4].
-
Step 3: Spectral Deconvolution: Extract the homologous series of carbon fragments.
-
Step 4: Mathematical Validation: The protocol self-validates through continuous sequential mass differences. The aliphatic chain yields a continuous series of 14 Da spacing (CH₂ groups). The exact position of the double bond (C=C) is mathematically proven by a sudden mass shift anomaly (a 12 Da gap) within this otherwise continuous series. The continuous fragments act as an internal calibration, ensuring the double bond assignment is mathematically constrained.
References
-
Comprehensive Comparison of Collision Induced Dissociation and Electron Transfer Dissociation . Analytical Chemistry. URL: [Link]
-
Complete structural elucidation of lipids in a single experiment using electron activated dissociation (EAD) . SCIEX. URL: [Link]
-
Electron-transfer dissociation . Wikipedia. URL: [Link]
-
Localization and Quantification of Post-Translational Modifications of Proteins Using Electron Activated Dissociation Fragmentation on a Fast-Acquisition Time-of-Flight Mass Spectrometer . PMC. URL: [Link]
-
Electron-Activated Dissociation and Collision-Induced Dissociation Glycopeptide Fragmentation for Improved Glycoproteomics . bioRxiv. URL: [Link]
-
Characterization of Phosphorylated Peptides by Electron-Activated and Ultraviolet Dissociation Mass Spectrometry . PMC. URL: [Link]
Sources
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- 2. Electron-transfer dissociation - Wikipedia [en.wikipedia.org]
- 3. Characterization of Phosphorylated Peptides by Electron-Activated and Ultraviolet Dissociation Mass Spectrometry: A Comparative Study with Collision-Induced Dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sciex.com [sciex.com]
- 5. Localization and Quantification of Post-Translational Modifications of Proteins Using Electron Activated Dissociation Fragmentation on a Fast-Acquisition Time-of-Flight Mass Spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
A Researcher's Guide to Interpreting Ketone Peaks in FTIR Spectroscopy
For researchers, scientists, and professionals in drug development, Fourier Transform Infrared (FTIR) spectroscopy is an indispensable tool for identifying functional groups within a molecule. Among the most recognizable signals in an IR spectrum is the strong, sharp peak indicating a carbonyl (C=O) group. This guide provides an in-depth comparison of the FTIR spectral data for the ketone functional group, offering insights into how its chemical environment influences its characteristic absorption peak.
The carbonyl stretch of a ketone is one of the most readily identifiable peaks in an infrared spectrum.[1] This is due to the significant change in dipole moment during the C=O bond's stretching vibration, resulting in a characteristically intense absorption band.[2][3] Generally, this peak appears in a relatively uncluttered region of the spectrum, from 1600 to 1850 cm⁻¹.[1]
The Foundational Ketone C=O Stretch
In a typical saturated aliphatic ketone, such as 2-butanone, the C=O stretching vibration is observed around 1715 cm⁻¹.[4][5] This value serves as a baseline for understanding how various structural and environmental factors can shift the peak to higher or lower wavenumbers. The precise position of this peak can reveal a wealth of information about the ketone's molecular structure and its interactions with its surroundings.
Factors Influencing the Ketone Carbonyl Peak Position
Several key factors can perturb the vibrational frequency of a ketone's carbonyl group:
-
Electronic Effects (Conjugation and Inductive Effects): Conjugation of the carbonyl group with a carbon-carbon double bond or an aromatic ring leads to delocalization of the π electrons.[6][7] This delocalization weakens the C=O bond, reducing its force constant and consequently lowering the stretching frequency by approximately 20-40 cm⁻¹.[1][2][3] For example, the C=O stretch in acetophenone, an aromatic ketone, appears around 1690 cm⁻¹, a noticeable shift from the 1715 cm⁻¹ of a saturated ketone.[1] Conversely, the presence of an electronegative atom on the α-carbon can cause an inductive effect, pulling electron density away from the carbonyl group and increasing the C=O stretching frequency.[8]
-
Steric Effects (Ring Strain): Incorporating a ketone into a cyclic structure can significantly impact its C=O stretching frequency. In unstrained six-membered rings like cyclohexanone, the peak remains near the standard 1715 cm⁻¹.[1][6][9] However, as the ring size decreases, the bond angles are compressed, leading to increased ring strain.[1][10][11] This strain forces more s-character into the C-C bonds of the ring, which in turn increases the s-character of the C=O bond, strengthening it and shifting the absorption to a higher wavenumber.[10][11] For instance, cyclopentanone exhibits a C=O stretch around 1750 cm⁻¹, while the highly strained cyclobutanone shows a peak near 1785 cm⁻¹.[12]
-
Intermolecular Forces (Hydrogen Bonding): When a ketone is in a solution with a protic solvent, hydrogen bonding can occur between the solvent's hydroxyl group and the lone pair of electrons on the ketone's oxygen atom.[13] This interaction lengthens and weakens the C=O bond, resulting in a shift of the stretching frequency to a lower wavenumber, typically by 15-20 cm⁻¹.[3] The strength of this hydrogen bond, and thus the magnitude of the shift, is influenced by the steric hindrance around the carbonyl group and the acidity of the solvent.[13]
Comparative Analysis of Ketone FTIR Peaks
The following table summarizes the characteristic C=O stretching frequencies for various types of ketones, providing a quick reference for spectral interpretation.
| Ketone Type | Example | Typical C=O Stretch (cm⁻¹) | Key Influencing Factor |
| Saturated Aliphatic Ketone | 2-Butanone | 1715[4][5] | Baseline |
| α,β-Unsaturated Ketone | Methyl vinyl ketone | 1707[1] | Conjugation |
| Aromatic Ketone | Acetophenone | 1690[1] | Conjugation |
| Cyclic Ketone (6-membered) | Cyclohexanone | 1710-1715[1][6] | Minimal Ring Strain |
| Cyclic Ketone (5-membered) | Cyclopentanone | 1750-1774[1][12] | Ring Strain |
| Cyclic Ketone (4-membered) | Cyclobutanone | 1785-1810[1][12] | High Ring Strain |
| Diaryl Ketone | Benzophenone | 1652-1680[8] | Extended Conjugation |
Experimental Protocol for FTIR Analysis of a Ketone
This protocol outlines the standard procedure for obtaining an FTIR spectrum of a liquid ketone sample using an Attenuated Total Reflectance (ATR) accessory, a common and convenient sampling technique.[14]
Objective: To acquire a high-quality FTIR spectrum of a liquid ketone sample to identify the C=O stretching frequency.
Materials:
-
FTIR Spectrometer with ATR accessory
-
Liquid ketone sample
-
Solvent for cleaning (e.g., isopropanol or acetone)
-
Lint-free wipes
Methodology:
-
Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its initialization sequence. The ATR crystal surface must be clean and dry.
-
Background Spectrum Acquisition:
-
Before analyzing the sample, a background spectrum must be collected. This spectrum captures the infrared absorption of the ambient atmosphere (water vapor and carbon dioxide) and the ATR crystal itself.
-
With the ATR accessory empty, initiate the background scan from the instrument's software. This background will be automatically subtracted from the sample spectrum.
-
-
Sample Application:
-
Place a small drop of the liquid ketone sample onto the center of the ATR crystal, ensuring the crystal is completely covered.
-
-
Sample Spectrum Acquisition:
-
Initiate the sample scan. The software will collect the spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio.[15]
-
-
Data Analysis:
-
The resulting spectrum will be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
-
Identify the strong, sharp absorption peak in the region of 1600-1850 cm⁻¹. This is the characteristic C=O stretch of the ketone.
-
Use the software's peak-picking tool to determine the exact wavenumber of this peak.
-
-
Cleaning:
-
Thoroughly clean the ATR crystal with a lint-free wipe soaked in an appropriate solvent. Ensure all traces of the sample are removed to prevent cross-contamination.
-
Workflow for FTIR Analysis of a Ketone
Caption: Workflow for obtaining and analyzing the FTIR spectrum of a ketone sample.
References
-
Oregon State University. (2018, September 22). The C=O Stretch. Retrieved from [Link]
-
University of California, Davis. (n.d.). IR Spectroscopy Tutorial: Ketones. Retrieved from [Link]
-
Optica Publishing Group. (n.d.). Infrared Studies of Ketones: Parameters Affecting the Induced Carbonyl Stretching Vibration by Solute/Solvent Interaction. Retrieved from [Link]
-
Smith, B. C. (2020, December 20). The Carbonyl Group, Part I: Introduction. Spectroscopy Online. Retrieved from [Link]
-
Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry. Retrieved from [Link]
-
St. Paul's C. M. College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
-
SlideShare. (n.d.). Sample preparation and factors affect IR bands. Retrieved from [Link]
-
Chemistry Stack Exchange. (2014, September 18). Ring Strain and C=O Stretching Frequency. Retrieved from [Link]
-
ResearchGate. (2018, September 11). (PDF) The stretching vibration of carbonyl groups in cyclic ketones. Retrieved from [Link]
-
Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, February 24). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]
-
Testbook. (2026, January 30). The correct order of C=O stretching frequency in IR spectrum. Retrieved from [Link]
-
SlidePlayer. (n.d.). IR Spectroscopy of Hydrocarbons Hydrocarbons contain only carbon-carbon bonds and carbon-hydrogen bonds. Retrieved from [Link]
-
University of Massachusetts Boston. (n.d.). AROMATIC RESONANCE EFFECTS IN CYCLIC KETONES. Retrieved from [Link]
-
Socratic. (2014, December 5). What is the effect of conjugation of a carbonyl group in IR spectroscopy? Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]
-
Universallab. (2024, June 16). FTIR Spectrum Analysis--Meaning and Application of Each Peak. Retrieved from [Link]
-
ResearchGate. (2018, March 20). Fourier Transform Infrared Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
OpenStax. (2023, September 20). 19.14 Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]
-
Prime Scholars. (2015). FTIR studies of hydrogen bonding interaction between the hydroxyl and carbonyl liquids. Retrieved from [Link]
-
Vedantu. (n.d.). Factors affecting vibrational frequencies and IR Spectroscopy of Hydrocar. Retrieved from [Link]
-
National Institutes of Health. (n.d.). NMR and IR Investigations of Strong Intramolecular Hydrogen Bonds. Retrieved from [Link]
-
IntechOpen. (2025, April 25). Fourier Transform Infrared (FTIR) Spectroscopy of Biomolecules. Retrieved from [Link]
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Navigating Novel Chemical Space: A Comparative Guide to the Bioactivity of (3-Methylcyclohexyl)(2-methylphenyl)methanone and its Analogs
Introduction: Unveiling the Potential of a Novel Scaffold
In the landscape of drug discovery, the exploration of novel chemical scaffolds is paramount to identifying next-generation therapeutics. The diarylmethane motif and its derivatives are privileged structures, appearing in numerous biologically active compounds.[1][2][3][4] The compound (3-Methylcyclohexyl)(2-methylphenyl)methanone represents an under-explored area within this chemical space, combining a substituted aliphatic ring with an ortho-substituted aromatic system. While specific biological data for this exact molecule is not prevalent in public literature, its structural features—a diarylmethanone-like core with significant lipophilicity—suggest a strong potential for interaction with G-protein coupled receptors (GPCRs), a target class for approximately 40% of marketed drugs.[5][6]
This guide provides a comprehensive framework for the systematic evaluation of (3-Methylcyclohexyl)(2-methylphenyl)methanone (henceforth referred to as CPM-Core ) and a rationally designed library of its analogs. We will detail the synthetic strategy, propose a logical workflow for bioactivity screening based on established pharmacological principles, and provide detailed experimental protocols. The objective is to build a robust structure-activity relationship (SAR) profile, elucidating how specific structural modifications influence biological activity and guiding future optimization efforts.
Part 1: Rational Design and Synthesis of Analogs
The foundation of a successful SAR study lies in the logical and systematic modification of the lead compound.[7] Our synthetic strategy will focus on a versatile and scalable approach, the Friedel-Crafts acylation, which allows for the facile introduction of diversity.[8][9][10][11][12]
Proposed Analogs for SAR Exploration
To comprehensively probe the chemical space around CPM-Core , we propose the synthesis of the following analogs, designed to investigate key pharmacophoric features:
-
Analog A (Positional Isomer): (4-Methylcyclohexyl)(2-methylphenyl)methanone - To assess the impact of the methyl group's position on the cyclohexyl ring.
-
Analog B (Aromatic Substitution - Electron-Donating): (3-Methylcyclohexyl)(2,4-dimethylphenyl)methanone - To explore the effect of increased electron density on the aromatic ring.
-
Analog C (Aromatic Substitution - Electron-Withdrawing): (3-Methylcyclohexyl)(4-chloro-2-methylphenyl)methanone - To evaluate the influence of an electron-withdrawing group on bioactivity.
-
Analog D (Cyclohexyl Ring Modification): Cyclopentyl(2-methylphenyl)methanone - To determine the importance of the six-membered ring for activity.
-
Analog E (Steric Bulk Variation): (3-tert-Butylcyclohexyl)(2-methylphenyl)methanone - To probe the tolerance for increased steric bulk on the aliphatic ring.
General Synthetic Protocol: Friedel-Crafts Acylation
The synthesis of CPM-Core and its analogs can be reliably achieved via the Lewis acid-catalyzed acylation of a substituted benzene with a corresponding cyclohexanecarbonyl chloride.
Diagram of Synthetic Workflow
Caption: General workflow for the synthesis of CPM-Core via Friedel-Crafts acylation.
Step-by-Step Protocol:
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.
-
Reagent Addition: Suspend anhydrous aluminum chloride (AlCl₃, 1.1 equivalents) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere. Cool the mixture to 0°C in an ice bath.
-
Acyl Chloride Addition: Add a solution of 3-methylcyclohexanecarbonyl chloride (1.0 equivalent) in anhydrous DCM to the dropping funnel. Add this solution dropwise to the stirred AlCl₃ suspension over 15-20 minutes, maintaining the temperature at 0°C.
-
Aromatic Compound Addition: Following the formation of the acylium ion complex, add toluene (1.0 equivalent) dropwise via the dropping funnel.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Carefully quench the reaction by slowly pouring it over crushed ice. Transfer the mixture to a separatory funnel, add more DCM, and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the final ketone.
Causality: The use of a strong Lewis acid like AlCl₃ is crucial as it coordinates to the acyl chloride, generating a highly electrophilic acylium ion necessary for the electrophilic aromatic substitution to occur on the toluene ring.[8][12] The ortho/para directing effect of the methyl group on toluene will result in a mixture of isomers, necessitating chromatographic purification.
Part 2: A Strategic Approach to Bioactivity Profiling
Based on the structural characteristics of diarylmethanes and related compounds, GPCRs are a highly probable target class.[5][6] Specifically, the lipophilic nature of the cyclohexyl and methylphenyl groups is a common feature in ligands for cannabinoid receptors (CB1 and CB2).[7][13][14] Therefore, a logical starting point is to screen CPM-Core and its analogs for activity at these receptors, which are primarily Gi/o-coupled.[15]
Our screening cascade is designed to first identify primary activity (G-protein signaling), then explore potential signaling bias (β-arrestin recruitment), and finally assess general cytotoxicity to ensure any observed activity is specific.
Diagram of Bioactivity Screening Workflow
Caption: Simplified overview of the divergent G-protein and β-arrestin signaling pathways downstream of GPCR activation.
Conclusion
This guide presents a scientifically rigorous and experimentally validated roadmap for characterizing the bioactivity of (3-Methylcyclohexyl)(2-methylphenyl)methanone and its analogs. By employing a systematic approach that integrates rational analog design, robust synthetic chemistry, and a tiered in vitro screening cascade, researchers can efficiently build a comprehensive structure-activity relationship profile. This framework not only enables the elucidation of the pharmacological properties of this novel scaffold but also provides the critical data needed to guide subsequent lead optimization efforts, potentially unlocking new avenues for therapeutic intervention.
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Douhard, R., et al. (2020). Forskolin-free cAMP assay for Gi-coupled receptors. MethodsX, 7, 100898. Retrieved from [Link]
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Lee, Y. J., et al. (2015). A New Cannabinoid CB1 Receptor Inverse Agonist From the Class of Benzhydryl Piperazine Analogs. Journal of Pharmacology and Experimental Therapeutics, 352(2), 309-319. Retrieved from [Link]
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University of Wisconsin-Madison. (n.d.). 12Electrophilic Aromatic Substitution Friedel-Crafts Acylation of Toluene. Retrieved from [Link]
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Pinto, M., et al. (2020). Bioactive Diarylpentanoids: Insights into the Biological Effects beyond Antitumor Activity and Structure–Activity Relationships. Molecules, 25(18), 4273. Retrieved from [Link]
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University of Massachusetts Boston. (n.d.). Experiment 1: Friedel-Crafts Acylation. Retrieved from [Link]
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Technology Networks. (2022). Intracellular GPCR Targeting Unlocks New Biased Therapies. Retrieved from [Link]
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Chero, T. W., et al. (2018). Influence of structural characteristics on the binding of synthetic cannabinoids from the JWH family to the CB1 receptor: A computational study. Computational Biology and Chemistry, 74, 250-259. Retrieved from [Link]
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Ashenhurst, J. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Retrieved from [Link]
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Wang, S., et al. (2021). Structure-Activity Relationship and Functional Evaluation of Cannabinoid Type-1 Receptor. Biomolecules & Therapeutics, 29(4), 438-446. Retrieved from [Link]
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Blagg, B. S. J., et al. (2016). Synthesis and evaluation of 3′- and 4′-substituted cyclohexyl noviomimetics that modulate mitochondrial respiration. Bioorganic & Medicinal Chemistry Letters, 26(15), 3602-3607. Retrieved from [Link]
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Rothman, R. B., et al. (1993). Further studies of the structure-activity relationships of 1-[1-(2-benzo[b]thienyl)cyclohexyl]piperidine. Synthesis and evaluation of 1-(2-benzo[b]thienyl)-N,N-dialkylcyclohexylamines at dopamine uptake and phencyclidine binding sites. Journal of Medicinal Chemistry, 36(23), 3556-3563. Retrieved from [Link]
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Compton, D. R., et al. (1993). Cannabinoid structure-activity relationships: Correlation of receptor binding and in vivo activities. Journal of Pharmacology and Experimental Therapeutics, 265(1), 218-226. Retrieved from [Link]
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Edery, H., et al. (1972). Structure-activity relationships in the tetrahydrocannabinol series. Modifications on the aromatic ring and it the side-chain. Arzneimittel-Forschung, 22(11), 1995-2003. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of 2-Methylcyclohexyl Methyl Ketone. Retrieved from [Link]
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Hauser, A. S., et al. (2017). Trends in GPCR drug discovery: new agents, targets and indications. Nature Reviews Drug Discovery, 16(12), 829-842. Retrieved from [Link]
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Hanson Wade. (n.d.). 5th GPCR-Targeted Drug Discovery Summit. Retrieved from [Link]
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Negishi, E., et al. (1993). Cyclohexene, 2-(1-buten-3-ynyl)-1,3,3-trimethyl-, (E). Organic Syntheses, 71, 225. Retrieved from [Link]
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Navigating the Separation of (3-Methylcyclohexyl)(2-methylphenyl)methanone: A Comparative Guide to GC-MS Retention Time Analysis
For researchers, scientists, and drug development professionals engaged in the characterization of novel chemical entities, the accurate analytical separation and identification of isomeric compounds is a critical challenge. This guide provides an in-depth technical comparison of Gas Chromatography-Mass Spectrometry (GC-MS) methodologies for the analysis of (3-Methylcyclohexyl)(2-methylphenyl)methanone, a compound whose structural complexity necessitates a nuanced approach to achieve reliable and reproducible results. In the absence of direct, published retention time data for this specific molecule, this guide will establish a framework for method development by comparing suitable analytical alternatives and providing a robust, data-driven rationale for experimental choices.
The Analytical Challenge: Isomeric Complexity
(3-Methylcyclohexyl)(2-methylphenyl)methanone presents a unique analytical challenge due to its multiple stereoisomers and positional isomers. The methyl group on the cyclohexyl ring can be in a cis or trans configuration relative to the carbonyl bridge, and the molecule possesses chiral centers. Furthermore, positional isomers such as (4-methylcyclohexyl)(2-methylphenyl)methanone or (3-methylcyclohexyl)(4-methylphenyl)methanone could be present as impurities or related compounds. Differentiating these closely related structures is paramount for accurate identification and quantification.
Gas chromatography is a powerful technique for separating volatile and semi-volatile compounds based on their differential partitioning between a stationary phase and a mobile phase.[1][2] The retention time, the time it takes for a compound to travel through the chromatographic column, is a key identifier.[3][4] However, for structurally similar isomers, achieving baseline separation requires careful optimization of the GC-MS method.
Comparing GC Capillary Columns for Isomer Separation
The choice of the GC capillary column, specifically its stationary phase, is the most critical factor in separating isomers.[5][6] The polarity of the stationary phase dictates the separation mechanism.[1][7] For a molecule like (3-Methylcyclohexyl)(2-methylphenyl)methanone, which has both non-polar (cyclohexyl and methylphenyl groups) and moderately polar (carbonyl group) features, a range of stationary phases could be considered.
| Stationary Phase Type | Common Composition | Separation Principle & Suitability for Target Analyte | Expected Relative Retention Order (Hypothetical) |
| Non-Polar | 100% Dimethylpolysiloxane (e.g., DB-1, HP-1) | Separation primarily by boiling point. Isomers with similar boiling points will be difficult to resolve.[7] | Limited separation of isomers. Elution order will be primarily influenced by subtle differences in volatility. |
| Intermediate Polarity | 5% Phenyl-95% Dimethylpolysiloxane (e.g., DB-5, HP-5ms) | Introduces π-π interactions with the aromatic ring, providing additional selectivity for aromatic compounds.[7] This is a good starting point for method development. | Increased resolution of aromatic positional isomers. May provide some separation of diastereomers. |
| Polar | Polyethylene Glycol (WAX columns) (e.g., DB-WAX, HP-INNOWax) | Stronger interactions with the polar carbonyl group.[7] May provide better separation of isomers where the steric hindrance around the carbonyl group differs. | Significant retention of the ketone. Potential for good separation of stereoisomers due to specific interactions. |
| Chiral Stationary Phases | Cyclodextrin derivatives | Enantioselective separation through the formation of transient diastereomeric complexes.[8] Essential for resolving enantiomers. | Separation of enantiomeric pairs, which would co-elute on non-chiral columns. |
Rationale for Column Selection: For initial screening and method development, an intermediate polarity column, such as a 5% phenyl-95% dimethylpolysiloxane, is recommended. This type of stationary phase offers a good balance of separation based on both boiling point and specific interactions with the aromatic moiety of the target molecule. For the specific separation of enantiomers, a subsequent analysis on a chiral column would be necessary.[8]
Proposed GC-MS Methodology and Workflow
The following protocol is a robust starting point for the analysis of (3-Methylcyclohexyl)(2-methylphenyl)methanone and its related isomers. The parameters are based on established methods for the analysis of ketones and aromatic compounds.[9][10][11]
Experimental Protocol
-
Instrumentation:
-
Gas Chromatograph: Agilent 7890B GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent)
-
GC Column: Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
-
Reagents and Standards:
-
(3-Methylcyclohexyl)(2-methylphenyl)methanone standard (if available).
-
A mixture of potential isomers (e.g., cis/trans diastereomers, positional isomers) for resolution assessment.
-
Solvent: Dichloromethane or Ethyl Acetate (GC grade).
-
Inert Gas: Helium (99.999% purity).
-
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the analytical standard in the chosen solvent.
-
Create a series of dilutions for calibration (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
For unknown samples, perform a suitable extraction (e.g., liquid-liquid extraction, solid-phase extraction) to isolate the analyte and remove matrix interferences.[11]
-
-
GC-MS Parameters:
-
Injector:
-
Temperature: 280 °C
-
Injection Mode: Splitless (for trace analysis) or Split (e.g., 50:1 for higher concentrations)
-
Injection Volume: 1 µL
-
-
Oven Temperature Program:
-
Initial Temperature: 80 °C, hold for 2 minutes
-
Ramp Rate: 15 °C/min to 300 °C
-
Final Hold: 5 minutes at 300 °C
-
-
Carrier Gas:
-
Helium at a constant flow rate of 1.2 mL/min.
-
-
Mass Spectrometer:
-
Transfer Line Temperature: 290 °C
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-400
-
-
Workflow Diagram
Caption: Workflow for the GC-MS analysis of (3-Methylcyclohexyl)(2-methylphenyl)methanone.
Factors Influencing Retention Time and Data Interpretation
Absolute retention times can vary between instruments and even between different runs on the same instrument due to factors like column aging, carrier gas flow rate fluctuations, and temperature variations.[12][13] Therefore, relying solely on absolute retention times for identification is not recommended.
Logical Relationship of Analytical Parameters to Separation Outcome
Caption: Key factors influencing GC separation and compound identification.
To overcome the issue of retention time variability, the use of relative retention times or retention indices (RI) is highly recommended.[3][12] The Kovats retention index system, which uses a series of n-alkanes as standards, provides a more robust and transferable measure for compound identification.[12]
Mass spectral data provides the other critical piece of information for identification. The fragmentation pattern of a molecule upon electron ionization is a unique fingerprint.[4] This spectrum can be compared against spectral libraries, such as the NIST/EPA/NIH Mass Spectral Library, for tentative identification.[14] However, for novel compounds, the definitive identification of isomers requires the analysis of pure, authenticated reference standards.
Conclusion
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What Affects Retention Time in Gas Chromatography - Drawell. (2023, June 14). Retrieved from [Link]
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A Senior Application Scientist's Guide to Differentiating Ortho, Meta, and Para Isomers
For researchers, scientists, and professionals in drug development, the unambiguous identification of positional isomers is not merely an academic exercise; it is a critical requirement for ensuring efficacy, safety, and regulatory compliance. The subtle shift of a substituent on an aromatic ring from an ortho to a meta or para position can drastically alter a molecule's physical properties, reactivity, and biological activity. This guide provides an in-depth comparison of the primary analytical techniques used to differentiate these closely related compounds, grounded in the principles of spectroscopic and chromatographic science.
Our approach moves beyond simple protocols to explain the causality behind experimental choices, ensuring that the methodologies described are robust and self-validating.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy is arguably the most powerful and definitive technique for distinguishing positional isomers in solution.[1][2] By probing the magnetic environments of atomic nuclei (most commonly ¹H and ¹³C), NMR provides a detailed map of molecular connectivity and symmetry.
Expertise & Experience: The "Why" Behind the Data
The differentiation of ortho, meta, and para isomers by NMR hinges on the concept of molecular symmetry. The substitution pattern on the benzene ring dictates the number of chemically non-equivalent protons and carbons, which directly translates to the number of signals in the ¹H and ¹³C NMR spectra, respectively.[3][4][5]
-
Para Isomers : Due to their high degree of symmetry (a C₂ axis and a plane of symmetry), para-substituted compounds often exhibit the simplest spectra. For a disubstituted benzene with identical substituents, only two aromatic proton signals and two aromatic carbon signals (plus the ipso-carbon) will be observed.
-
Ortho Isomers : With only one plane of symmetry, ortho isomers display more complex spectra, typically showing four distinct signals in both the ¹H and ¹³C NMR spectra for non-identical substituents.
-
Meta Isomers : Also possessing a single plane of symmetry, meta isomers will similarly show four unique aromatic proton signals and four unique carbon signals when substituents are different.
The key to distinguishing ortho and meta isomers often lies in the spin-spin coupling (splitting patterns) in the ¹H NMR spectrum. The coupling constants (J-values) between adjacent (ortho, ³J ≈ 7-10 Hz), meta (⁴J ≈ 2-3 Hz), and para (⁵J ≈ 0-1 Hz) protons are distinct. Ortho isomers will show characteristic ortho-coupling, while meta isomers will display meta-coupling, which helps in deciphering the substitution pattern.[1][6]
Illustrative Comparison: Dichlorobenzene Isomers
The power of NMR is clearly demonstrated by comparing the spectra of the dichlorobenzene isomers.
| Isomer | Structure | Symmetry | Expected ¹H Signals | Expected ¹³C Signals | Key ¹H Splitting Pattern |
| ortho- | 1,2-Dichlorobenzene | C₂ᵥ | 2 | 3 | Complex multiplet (AA'BB' system)[3] |
| meta- | 1,3-Dichlorobenzene | C₂ᵥ | 3 | 4 | Triplet, broad singlet, multiplet[3] |
| para- | 1,4-Dichlorobenzene | D₂ₕ | 1 | 2 | Singlet[3] |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation : Dissolve approximately 5-10 mg of the isomer sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.[2][7] Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.
-
Instrumentation : Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.
-
Data Acquisition :
-
Tune and shim the spectrometer to ensure a homogeneous magnetic field.
-
Acquire a standard 1D ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
Collect a sufficient number of scans (e.g., 8 or 16) to achieve an adequate signal-to-noise ratio.
-
-
Data Processing :
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum and perform a baseline correction.
-
Calibrate the chemical shift scale by setting the TMS signal to 0 ppm.
-
Integrate the signals to determine the relative ratios of the protons.
-
Analyze the number of signals, their chemical shifts, and their splitting patterns to identify the isomer.
-
Advanced NMR Techniques: COSY & NOESY
For more complex molecules where 1D spectra are ambiguous, 2D NMR techniques are invaluable.
-
COSY (Correlation Spectroscopy) : Reveals through-bond proton-proton couplings.[1][6] It helps to confirm which protons are adjacent, solidifying the assignment of ortho and meta substitution patterns.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) : Shows through-space correlations between protons that are close to each other (<5 Å), regardless of bonding.[1][8] This is particularly powerful for confirming ortho substitution, where substituents and adjacent protons are in close spatial proximity.[8][9]
Infrared (IR) Spectroscopy: A Rapid Fingerprinting Tool
While NMR provides comprehensive structural detail, IR spectroscopy offers a faster, often non-destructive, method for distinguishing positional isomers based on their vibrational modes.[10][11] The key diagnostic region lies between 690 cm⁻¹ and 900 cm⁻¹, which contains the strong C-H out-of-plane bending (or "wagging") vibrations.[10][12][13][14]
Expertise & Experience: The Vibrational Logic
The number of adjacent free hydrogen atoms on the aromatic ring determines the position of these characteristic C-H bending bands. The substitution pattern directly dictates this arrangement.[10]
-
Ortho-Disubstituted : Have 4 adjacent aromatic C-H bonds. This typically results in a single strong absorption band between 735-770 cm⁻¹ .[10]
-
Meta-Disubstituted : Have 3 adjacent C-H bonds and one isolated C-H bond. This pattern gives rise to two distinct bands: one strong band between 690-710 cm⁻¹ and another between 750-810 cm⁻¹ .[10]
-
Para-Disubstituted : Have two pairs of 2 adjacent C-H bonds. This symmetry leads to a single, strong absorption band in the range of 790-860 cm⁻¹ .[10]
Comparative Data: C-H Out-of-Plane Bending Frequencies
| Substitution Pattern | Number of Adjacent Hydrogens | Characteristic Absorption Range (cm⁻¹) |
| Ortho | 4 | 735 - 770 |
| Meta | 3 and 1 | 690 - 710 and 750 - 810 |
| Para | 2 (two groups) | 790 - 860 |
Source: Data synthesized from multiple spectroscopic resources.[10][14][15]
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
-
Sample Preparation : For liquids, place a single drop directly onto the ATR crystal. For solids, place a small amount of the powder onto the crystal and apply pressure using the anvil to ensure good contact.
-
Instrumentation : An FTIR spectrometer equipped with an ATR accessory (e.g., a diamond or germanium crystal).
-
Data Acquisition :
-
Collect a background spectrum of the clean, empty ATR crystal. This is crucial for removing atmospheric (CO₂, H₂O) and instrument-related absorptions.
-
Place the sample on the crystal and collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ to obtain a high-quality spectrum.
-
-
Data Analysis : The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. Analyze the fingerprint region, specifically 690-900 cm⁻¹, to identify the characteristic C-H bending bands.
Visualizing the Analytical Workflow
The following diagram outlines a logical workflow for identifying an unknown isomer sample, integrating multiple techniques for a conclusive result.
Caption: A logical workflow for the separation and identification of positional isomers.
Chromatographic Techniques: The Power of Separation
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are indispensable for both separating mixtures of isomers and tentatively identifying them based on their retention times.[16][17] The separation is driven by subtle differences in the isomers' physical properties, such as boiling point and polarity.
Expertise & Experience: Exploiting Physical Differences
-
Gas Chromatography (GC) : This technique is ideal for volatile and thermally stable compounds.[18][19] Separation is primarily based on boiling point. Generally, ortho isomers are more volatile (lower boiling point) than meta and para isomers due to intramolecular hydrogen bonding (if applicable) or steric hindrance that reduces effective intermolecular forces. Para isomers, due to their symmetry, often have the highest boiling points among the three. The choice of the GC column (stationary phase) is critical; specialized columns, such as those with liquid crystal or cyclodextrin phases, can enhance selectivity by exploiting differences in molecular shape.[20]
-
High-Performance Liquid Chromatography (HPLC) : HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[16][18] This is governed by polarity. The para isomer, often being the least polar due to a zero or near-zero net dipole moment, will typically elute first in a normal-phase setup (polar stationary phase) and last in a reverse-phase setup (nonpolar stationary phase). The selection of the column (e.g., C18, Phenyl-Hexyl) and the mobile phase composition is optimized to maximize the resolution between the isomer peaks.[16][17]
Experimental Protocol: Gas Chromatography (GC)
-
Sample Preparation : Prepare a dilute solution of the isomer mixture (e.g., 100-1000 ppm) in a volatile organic solvent like hexane or dichloromethane. If the compounds are not volatile enough, derivatization may be necessary.[16]
-
Instrumentation : A gas chromatograph equipped with an appropriate capillary column (e.g., DB-5 or a more polar column for enhanced selectivity) and a detector (e.g., Flame Ionization Detector - FID, or Mass Spectrometer - MS).
-
GC Conditions :
-
Injector Temperature : Set high enough to ensure rapid volatilization of the sample (e.g., 250°C).[16]
-
Oven Program : Start at a low temperature and ramp up to a higher temperature to effectively separate compounds with different boiling points. A typical program might be: hold at 50°C for 2 min, then ramp at 10°C/min to 200°C.
-
Carrier Gas : Use an inert gas like Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min).[16]
-
Detector Temperature : Set higher than the final oven temperature to prevent condensation (e.g., 280°C).
-
-
Data Analysis : Identify the isomers based on their retention times compared to known analytical standards run under the identical method. Quantification is achieved by integrating the peak areas.[16]
Physical Properties & X-ray Crystallography
Melting Point: A Classic, Informative Physical Property
The melting point is a simple yet powerful indicator, particularly for distinguishing the para isomer. Due to their high molecular symmetry, para isomers pack more efficiently and tightly into a crystal lattice.[21][22][23][24] This results in stronger intermolecular forces (van der Waals forces) that require more energy to overcome.[22][25] Consequently, para isomers almost always have a significantly higher melting point than their corresponding ortho and meta isomers.[21][22][24][25] The difference between ortho and meta melting points is less predictable and depends on the specific substituents.
X-ray Crystallography: The Unambiguous Gold Standard
When an absolute, definitive structural proof is required, single-crystal X-ray crystallography stands alone.[26][27] This technique determines the precise three-dimensional arrangement of atoms in a crystal by analyzing the diffraction pattern of an X-ray beam.[28][29] It provides incontrovertible evidence of the substitution pattern, bond lengths, and bond angles. The primary prerequisite, which can be a significant challenge, is the need to grow a suitable single crystal of the compound.[26][27]
Visualizing Isomer Properties
The relationship between isomer structure and key distinguishing analytical features can be summarized as follows.
Caption: Correlation between isomer type and key analytical observables.
Conclusion: An Integrated Analytical Strategy
No single technique is universally superior for all applications. A robust and efficient analytical strategy for differentiating ortho, meta, and para isomers involves a tiered approach. IR spectroscopy and melting point analysis can provide rapid, preliminary identification. Chromatography is essential for separating mixtures and can give strong evidence based on elution order. However, for unambiguous structural confirmation, NMR spectroscopy is the definitive tool. In cases of absolute dispute or for regulatory filings, X-ray crystallography provides the final, irrefutable proof. By understanding the fundamental principles behind each technique, researchers can make informed decisions, leading to accurate, reliable, and defensible characterization of positional isomers.
References
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Filo. (2025, April 21). Order of melting points of ortho meta and para. Available at: [Link]
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Smith, B. C. (2016, November 1). The Infrared Spectroscopy of Alkenes. Spectroscopy. Available at: [Link]
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Creative Biostructure. (2025, June 30). How NMR Helps Identify Isomers in Organic Chemistry?. Available at: [Link]
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Discussion Forum. (2024, February 6). Why do para-isomers of dihalobenzenes have higher melting points compared to their ortho- and meta-isomers?. Available at: [Link]
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Allen. para - isomers have high melting point as compared to ortho and meta-isomers. Explain.. Available at: [Link]
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Chemistry Stack Exchange. (2014, March 7). Why is the melting point of p-dichlorobenzene higher than those of o-dichlorobenzene and m-dichlorobenzene?. Available at: [Link]
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Brainly.in. (2020, November 21). why melting point of para isomers is quite higher than that of ortho or mera isomers??. Available at: [Link]
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Carbon, R. Basic Concepts of NMR: Distinguishing Between the Isomers of C4H8O2 by 1H NMR Spectroscopy. Available at: [Link]
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Smith, B. C. (2016, May 1). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy. Available at: [Link]
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Auwärter, V., et al. (2016, August 19). Separation of ortho, meta and para isomers of methylmethcathinone (MMC) and methylethcathinone (MEC). GTFCh. Available at: [Link]
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Martens, J., et al. (2020). Mass Spectrometry-Based Identification of Ortho-, Meta- and Paraisomers Using Infrared Ion Spectroscopy. ChemRxiv. Available at: [Link]
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ResearchGate. (2012, January 4). How ortho and para isomers of benzene derivatives differentiated?. Available at: [Link]
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Martens, J., et al. (2020). Mass spectrometry-based identification of ortho-, meta- and para-isomers using infrared ion spectroscopy. Analyst. Available at: [Link]
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Semantic Scholar. (2020, February 20). Mass Spectrometry-Based Identification of Ortho-, Meta- and Paraisomers Using Infrared Ion Spectroscopy. Available at: [Link]
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TutorChase. How does NMR differentiate between cis and trans isomers?. Available at: [Link]
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RSC Publishing. (2020, August 28). Mass spectrometry-based identification of ortho-, meta- and para-isomers using infrared ion spectroscopy. Available at: [Link]
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ChemRxiv. Mass spectrometry-based identification of ortho-, meta- and para- isomers using infrared ion spectroscopy. Available at: [Link]
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JEOL Ltd. Analyze of stereoisomer by NMR. Available at: [Link]
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Master Organic Chemistry. (2018, January 29). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Available at: [Link]
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Master Organic Chemistry. (2022, February 8). 13-C NMR - How Many Signals. Available at: [Link]
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AZoM. (2015, October 8). Distinguishing Between the Isomers of Ethyl Acetate, Butyric Acid and Isobutyric Acid Using Proton NMR Spectroscopy. Available at: [Link]
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Wikipedia. X-ray crystallography. Available at: [Link]
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ResearchGate. UV‐Vis binding isotherms for para‐, ortho‐, and meta‐MeOATF complexes.... Available at: [Link]
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Chromatography Today. HPLC vs GC - A Beginner's Guide. Available at: [Link]
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ResearchGate. (2016, March 21). Gas chromatographic separation of isomeric benzene derivatives using molecular sieves, combined with partition columns. Available at: [Link]
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Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Available at: [Link]
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ResearchGate. COSY (above) and NOESY (below) (2D NMR) spectra of A and B in CDCl3. Available at: [Link]
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Chemistry LibreTexts. (2025, October 12). 5.4: NOESY Spectra. Available at: [Link]
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AIP Publishing. Spectroscopic Studies in the Near Ultraviolet of the Three Isomeric Dimethylbenzene Vapors. II. Absorption Spectra of Meta and Ortho Dimethylbenzene. Available at: [Link]
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ACD/Labs. (2026, February 12). Stereochemistry Information from NOESY/ROESY data … Part 2. Available at: [Link]
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ResearchGate. (2014, January 18). How can you investigate a cis/trans isomer with COSY NMR?. Available at: [Link]
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Chemistry LibreTexts. (2022, August 28). 7.3: X-ray Crystallography. Available at: [Link]
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Safety Operating Guide
(3-Methylcyclohexyl)(2-methylphenyl)methanone proper disposal procedures
Safe Handling and Disposal Protocols for (3-Methylcyclohexyl)(2-methylphenyl)methanone
(3-Methylcyclohexyl)(2-methylphenyl)methanone (CAS: 1248127-98-1) is a lipophilic synthetic ketone utilized in advanced organic synthesis and drug development. Due to its specific physicochemical properties—namely its high carbon count (C15H20O), lack of aqueous solubility, and potential environmental persistence—it requires strict adherence to hazardous waste protocols. Improper disposal not only violates federal regulations but also poses severe risks to laboratory safety and aquatic ecosystems.
As an application scientist, you must treat waste disposal not as an afterthought, but as a rigorous, self-validating extension of your experimental workflow.
The Causality of Chemical Waste Segregation
Understanding the molecular nature of (3-Methylcyclohexyl)(2-methylphenyl)methanone is the first step in validating your disposal protocol. As a bulky, non-polar ketone, it is completely immiscible with water.
-
Why Drain Disposal is Prohibited: Pouring this compound down the sink will lead to phase separation in plumbing infrastructure, potentially trapping other reactive chemicals and causing long-term environmental contamination. The strictly dictates that only specific, non-hazardous, water-soluble compounds may be disposed of via the sanitary sewer[1].
-
Why Halogen Segregation Matters: This compound contains only carbon, hydrogen, and oxygen. It must be routed to the Non-Halogenated Organic Waste stream. If it is inadvertently mixed with halogenated solvents (e.g., dichloromethane or chloroform), the entire waste carboy must be subjected to specialized high-temperature incineration to prevent the formation of toxic dioxins. Mixing these streams drastically increases disposal costs and environmental impact[2].
Operational Protocol: Step-by-Step Disposal Methodology
To maintain a safe and compliant laboratory environment, execute the following self-validating disposal workflow. This protocol aligns with the, specifically Subpart K for academic and research laboratories[3][4].
Step 1: Point-of-Generation Segregation
-
Analyze the Matrix: Before disposing of the ketone, verify the composition of your reaction mixture or solvent matrix.
-
Halogen Test: Confirm that no fluorinated, chlorinated, brominated, or iodinated reagents were used in the workflow.
-
Route Selection: If halogens are absent, route the mixture to the "Non-Halogenated Organic" container. If halogens are present, it must be routed to the "Halogenated Organic" container.
Step 2: Container Selection and Compatibility
-
Material Selection: Use only High-Density Polyethylene (HDPE) or amber glass containers. Causality: Ketones can act as aggressive solvents toward low-density plastics (like LDPE or polystyrene), leading to structural degradation and leaks over time.
-
Cap Integrity: Ensure the container utilizes a screw cap with a Polytetrafluoroethylene (PTFE/Teflon) liner. Standard cardboard or foil liners will degrade upon prolonged exposure to organic ketone vapors.
Step 3: Satellite Accumulation Area (SAA) Management
-
Placement: Store the waste container in a designated SAA at or near the point of generation (e.g., inside the fume hood where the reaction took place)[5].
-
Vapor Control: The container must remain tightly closed at all times unless actively receiving waste. Causality: Leaving a funnel in the container allows volatile organic compounds (VOCs) to escape, violating and creating a severe inhalation hazard[4].
-
Thermal Expansion: Never fill the container beyond 90% capacity. Leave at least 1 to 2 inches of headspace to accommodate the thermal expansion of organic vapors.
Step 4: Labeling and Documentation
-
Immediate Tagging: Attach a Hazardous Waste tag the exact moment the first drop of waste enters the container.
-
Nomenclature: Write the full chemical name: "(3-Methylcyclohexyl)(2-methylphenyl)methanone". Do not use abbreviations, acronyms, or chemical formulas (e.g., do not write "C15H20O" or "Ketone Waste"), as this violates Hazard Communication Standards[3][5].
-
Hazard Pictograms: Check the boxes for "Flammable" and "Toxic/Irritant" as applicable to your specific solvent matrix.
Step 5: Final Disposition and EHS Transfer
-
Time Limits: Under EPA Subpart K, laboratories must not store waste indefinitely. Request a pickup from your Environmental Health and Safety (EHS) department within 6 months, or within 72 hours of the container reaching its maximum allowed volume[4][5].
-
Decontamination: Empty primary containers that held the pure ketone must be triple-rinsed with a compatible solvent (e.g., acetone) before the glass can be discarded. The rinseate must be collected as hazardous waste[6].
Quantitative Data: Waste Stream Segregation Matrix
To prevent cross-contamination and ensure regulatory compliance, use the following table to classify mixtures containing (3-Methylcyclohexyl)(2-methylphenyl)methanone.
| Waste Stream Category | Chemical Composition Criteria | Example Contaminants/Solvents | Disposal Routing |
| Non-Halogenated Organic | Contains only C, H, O, N. < 1% Halogens. | (3-Methylcyclohexyl)(2-methylphenyl)methanone, Acetone, Hexane, Ethyl Acetate | Fuel blending / Standard Incineration |
| Halogenated Organic | Contains > 1% Halogens (F, Cl, Br, I). | Dichloromethane (DCM), Chloroform, Fluorinated reagents | High-Temperature Incineration |
| Aqueous Waste | > 80% Water, pH between 5.5 and 10.5. | Water, dilute buffers (Must NOT contain the lipophilic ketone) | Wastewater treatment (if EHS approved) |
| Solid Hazardous Waste | Contaminated solids and debris. | Vermiculite from spills, Kimwipes, empty un-rinsed vials | Solid hazardous waste incineration |
Emergency Spill Response Protocol
In the event of an accidental release of the pure compound or a concentrated solution:
-
Isolate: Evacuate non-essential personnel and eliminate all ignition sources.
-
Contain: Surround the spill with an inert, non-combustible absorbent material such as vermiculite or dry sand. Causality: Do not use combustible absorbents like sawdust, as the organic mixture may become highly flammable upon absorption.
-
Collect: Sweep the saturated absorbent using non-sparking tools and place it into a solid hazardous waste container.
-
Label: Tag the container as "Spill Cleanup Debris containing (3-Methylcyclohexyl)(2-methylphenyl)methanone" and request an immediate EHS pickup.
Disposal Decision Workflow
The following diagram illustrates the logical decision-making process for routing this specific chemical waste to ensure safety and compliance.
Caption: Workflow for the classification and disposal of (3-Methylcyclohexyl)(2-methylphenyl)methanone waste.
References
-
American Chemical Society. "Hazardous Waste and Disposal." acs.org. [Link]
-
Case Western Reserve University. "How to Dispose of Chemical Waste." case.edu. [Link]
-
Daniels Health. "How to Ensure Safe Chemical Waste Disposal in Laboratories." danielshealth.com.[Link]
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Vanderbilt University Medical Center. "Laboratory Guide for Managing Chemical Waste." vumc.org. [Link]
-
University of Texas at Austin. "Chemical Waste | Environmental Health & Safety (EHS)." utexas.edu. [Link]
-
Columbia University. "Hazardous Chemical Waste Management Guidelines." columbia.edu. [Link]
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
